Product packaging for 3-Amino-5-(methylsulfonyl)benzoic acid(Cat. No.:CAS No. 151104-75-5)

3-Amino-5-(methylsulfonyl)benzoic acid

货号: B1289707
CAS 编号: 151104-75-5
分子量: 215.23 g/mol
InChI 键: RJGKNTNJHTUTJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3-Amino-5-(methylsulfonyl)benzoic acid is a chemical compound of interest in organic synthesis and medicinal chemistry research. This benzoic acid derivative features both an amino functional group and a methylsulfonyl substituent on the same aromatic ring, making it a valuable multifunctional building block for constructing more complex molecules . As a research chemical, it is typically characterized by its high purity and comes with a specified Certificate of Analysis. Researchers should note that related compounds with similar structures, such as 2-amino-5-methylsulfonylbenzoic acid, have a reported melting point in the range of 234-235 °C . Proper handling procedures are essential; based on similar benzoic acid derivatives, potential hazards may include skin irritation, serious eye irritation, and toxicity if swallowed . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure all safety data sheets (SDS) are reviewed prior to use and that the material is stored in a dark place under an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO4S B1289707 3-Amino-5-(methylsulfonyl)benzoic acid CAS No. 151104-75-5

属性

IUPAC Name

3-amino-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGKNTNJHTUTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596793
Record name 3-Amino-5-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151104-75-5
Record name 3-Amino-5-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Amino-5-(methylsulfonyl)benzoic acid: Discovery and History

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. Due to the absence of a singular seminal publication detailing its discovery, this document outlines its likely first synthesis based on established chemical principles and related literature. It includes detailed, plausible experimental protocols, a summary of its chemical properties, and logical diagrams to illustrate its synthesis pathway.

Introduction and Historical Context

This compound, a substituted aromatic carboxylic acid, has emerged as a valuable building block in medicinal chemistry and drug development. While a specific date of discovery is not well-documented in a single landmark paper, its synthesis relies on fundamental and well-established organic chemistry reactions. The logical synthetic pathway, and likely the route of its first preparation, involves a multi-step process starting from a substituted toluene or benzoic acid derivative. The key transformations include nitration, oxidation of a sulfur-containing functional group, and the reduction of a nitro group to an amine. These types of reactions were extensively developed throughout the 20th century for the synthesis of a wide array of functionalized aromatic compounds for use in dyes, polymers, and pharmaceuticals. The emergence of compounds like this compound is a direct result of the expansion of synthetic methodologies to create novel molecular scaffolds for screening in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 151104-75-5[1]
Molecular Formula C₈H₉NO₄S[1]
Molecular Weight 215.23 g/mol [1]
Appearance Solid[1]
Purity Min. 95%[1]

Synthetic Pathways

The most plausible synthetic route to this compound is a three-step process. This pathway is outlined below, with a detailed experimental protocol provided in the subsequent section.

Logical Synthesis Workflow

The synthesis begins with the nitration of a suitable benzoic acid precursor, followed by oxidation of the sulfur moiety, and concluding with the reduction of the nitro group.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction A 3-(Methylthio)benzoic acid B 3-(Methylthio)-5-nitrobenzoic acid A->B HNO₃, H₂SO₄ C 3-(Methylsulfonyl)-5-nitrobenzoic acid B->C Oxidizing Agent (e.g., KMnO₄ or H₂O₂) D This compound C->D Reducing Agent (e.g., Fe/HCl or H₂/Pd-C)

Figure 1: Plausible synthetic workflow for this compound.

Experimental Protocols

The following protocols are constructed based on well-established procedures for analogous chemical transformations.

Step 1: Synthesis of 3-(Methylthio)-5-nitrobenzoic acid (Nitration)

This protocol is adapted from standard nitration procedures of aromatic compounds.

Materials:

  • 3-(Methylthio)benzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-(Methylthio)benzoic acid to a cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Maintain the temperature of the reaction mixture below 10°C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Pour the reaction mixture slowly over crushed ice with stirring.

  • The precipitated solid, 3-(Methylthio)-5-nitrobenzoic acid, is collected by vacuum filtration.

  • Wash the solid with cold deionized water to remove residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3-(Methylsulfonyl)-5-nitrobenzoic acid (Oxidation)

This protocol is based on the common oxidation of thioethers to sulfones.

Materials:

  • 3-(Methylthio)-5-nitrobenzoic acid

  • Potassium Permanganate (KMnO₄) or Hydrogen Peroxide (H₂O₂) in Acetic Acid

  • Dilute Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃) (if using KMnO₄)

  • Deionized Water

Procedure (using KMnO₄):

  • Dissolve 3-(Methylthio)-5-nitrobenzoic acid in a suitable solvent such as acetic acid or aqueous pyridine.

  • Slowly add a solution of potassium permanganate in water to the reaction mixture. An exothermic reaction may be observed.

  • Stir the mixture at room temperature or with gentle heating until the purple color of the permanganate disappears.

  • If excess permanganate is present, it can be quenched by the addition of a small amount of sodium bisulfite.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid 3-(Methylsulfonyl)-5-nitrobenzoic acid by vacuum filtration and wash with deionized water.

  • Recrystallize the product from an appropriate solvent for purification.

Step 3: Synthesis of this compound (Reduction)

This protocol is adapted from standard methods for the reduction of aromatic nitro compounds.

Materials:

  • 3-(Methylsulfonyl)-5-nitrobenzoic acid

  • Iron powder (Fe) or Tin(II) Chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Deionized Water

Procedure (using Fe/HCl):

  • Suspend 3-(Methylsulfonyl)-5-nitrobenzoic acid in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing for several hours until the reaction is complete (monitored by TLC).

  • While still hot, filter the reaction mixture to remove the iron salts.

  • Cool the filtrate and adjust the pH to be slightly basic with a sodium hydroxide solution to precipitate the crude product.

  • Collect the this compound by vacuum filtration.

  • The product can be purified by recrystallization from a suitable solvent.

Data Presentation

The following table summarizes the expected inputs and outputs for the plausible synthesis of one mole of this compound.

StepReactantMolar Mass ( g/mol )MolesProductMolar Mass ( g/mol )Theoretical Moles
1. Nitration 3-(Methylthio)benzoic acid168.211.03-(Methylthio)-5-nitrobenzoic acid213.211.0
2. Oxidation 3-(Methylthio)-5-nitrobenzoic acid213.211.03-(Methylsulfonyl)-5-nitrobenzoic acid245.211.0
3. Reduction 3-(Methylsulfonyl)-5-nitrobenzoic acid245.211.0This compound215.231.0

Conclusion

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-5-(methylsulfonyl)benzoic acid, a compound of interest in chemical and pharmaceutical research. Due to the limited availability of experimentally determined data in public literature, this guide combines available catalog information with predicted values to offer a foundational understanding of the molecule's characteristics. Detailed experimental protocols for determining these key properties are also provided to facilitate further research and validation.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are crucial for understanding the compound's behavior in various chemical and biological systems, informing its potential applications in drug discovery and development.

PropertyValueSource
Molecular Formula C₈H₉NO₄SCymitQuimica[1]
Molecular Weight 215.23 g/mol CymitQuimica[1]
CAS Number 151104-75-5CymitQuimica[1]
Predicted Physicochemical Data

In the absence of comprehensive experimental data, the following table presents predicted values for key physicochemical parameters. These predictions are generated using computational models and should be considered as estimates pending experimental verification.

PropertyPredicted ValueNotes
Melting Point 220-240 °CEstimated based on structurally similar compounds.
Boiling Point > 400 °C (decomposes)Estimated, likely to decompose before boiling under atmospheric pressure.
pKa (acidic) 3.5 - 4.5Estimated for the carboxylic acid group.
pKa (basic) 2.0 - 3.0Estimated for the amino group.
Aqueous Solubility LowPredicted to have limited solubility in water based on its structure.
LogP ~1.0 - 1.5A positive LogP suggests a degree of lipophilicity.

Experimental Protocols for Physicochemical Characterization

To enable researchers to obtain precise experimental data for this compound, this section outlines standard methodologies for the determination of its key physicochemical properties.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10°C/minute) until it approaches the expected melting point. The heating rate is then reduced to 1-2°C/minute to allow for accurate observation.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow.

Acid Dissociation Constant (pKa) Determination

The pKa values indicate the strength of the acidic (carboxylic acid) and basic (amino) groups in the molecule.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise weight of this compound is dissolved in a known volume of water, potentially with a small amount of co-solvent if solubility is low.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the amino group. The pH is recorded after each incremental addition of the titrant.

  • Titration with Base: A fresh solution of the compound is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid group. The pH is recorded after each incremental addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and distribution.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Methodology: HPLC-based Method

  • System Preparation: A reversed-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: A set of standard compounds with known LogP values is injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • LogP Calculation: The retention factor for the target compound is calculated from its retention time. The LogP value is then determined by interpolating from the calibration curve.

Visualizing Experimental Workflows

The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a chemical compound like this compound.

G General Workflow for Physicochemical Property Determination cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization MeltingPoint Melting Point (Capillary Method) Characterization->MeltingPoint pKa pKa Determination (Potentiometric Titration) Characterization->pKa Solubility Aqueous Solubility (Shake-Flask Method) Characterization->Solubility LogP LogP Determination (HPLC Method) Characterization->LogP DataAnalysis Data Compilation & Analysis MeltingPoint->DataAnalysis pKa->DataAnalysis Solubility->DataAnalysis LogP->DataAnalysis Report Technical Report & Database Entry DataAnalysis->Report

Caption: A flowchart illustrating the general experimental workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. The provided information and protocols are intended to support further investigation and a more complete understanding of this compound's properties and potential applications.

References

An In-depth Technical Guide to 3-Amino-5-(methylsulfonyl)benzoic acid (CAS 151104-75-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound 3-Amino-5-(methylsulfonyl)benzoic acid (CAS 151104-75-5) is limited. This guide compiles the available data and provides context based on structurally related compounds. Researchers should validate all information through experimental studies.

Introduction

This compound is a substituted aromatic carboxylic acid containing both an amino and a methylsulfonyl group. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and drug discovery. The presence of the sulfonyl group can influence the compound's physicochemical properties, such as acidity and solubility, while the amino and carboxylic acid moieties provide reactive handles for further chemical modifications. Such scaffolds are of significant interest for the synthesis of novel therapeutic agents.

Physicochemical Properties

PropertyValueSource
CAS Number 151104-75-5CymitQuimica[1]
Molecular Formula C₈H₉NO₄SCymitQuimica[1]
Molecular Weight 215.23 g/mol CymitQuimica[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
Appearance Likely a solidInferred from related compounds

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, general synthetic strategies for substituted aminobenzoic acids can be adapted. A plausible synthetic route is outlined below, based on common organic chemistry transformations.

Postulated Synthetic Pathway

A potential synthesis could involve the nitration of a suitable methylsulfonyl toluene derivative, followed by oxidation of the methyl group to a carboxylic acid, and subsequent reduction of the nitro group to an amine.

Synthetic Pathway 3-Methylsulfonyltoluene 3-Methylsulfonyltoluene 3-Methyl-5-nitrophenyl methyl sulfone 3-Methyl-5-nitrophenyl methyl sulfone 3-Methylsulfonyltoluene->3-Methyl-5-nitrophenyl methyl sulfone Nitration (HNO₃, H₂SO₄) 3-Nitro-5-(methylsulfonyl)benzoic acid 3-Nitro-5-(methylsulfonyl)benzoic acid 3-Methyl-5-nitrophenyl methyl sulfone->3-Nitro-5-(methylsulfonyl)benzoic acid Oxidation (e.g., KMnO₄) This compound This compound 3-Nitro-5-(methylsulfonyl)benzoic acid->this compound Reduction (e.g., H₂, Pd/C)

Caption: Postulated synthetic pathway for this compound.
General Experimental Protocol for Reduction of a Nitro Group

The final step in the proposed synthesis is the reduction of a nitro group to an amine. The following is a general protocol for such a transformation using catalytic hydrogenation, which would need to be optimized for this specific substrate.

Materials:

  • 3-Nitro-5-(methylsulfonyl)benzoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve the 3-Nitro-5-(methylsulfonyl)benzoic acid in a suitable solvent like methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product may be purified by recrystallization from an appropriate solvent system.

Biological Activity and Mechanism of Action

There is no specific information in the public domain regarding the biological activity or mechanism of action of this compound. However, the structural motifs present in the molecule, namely the aminobenzoic acid and sulfonyl groups, are found in various biologically active compounds.

Sulfonamides are a well-known class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[2][3]. Benzoic acid derivatives are also prevalent in medicinal chemistry and can exhibit a wide array of pharmacological effects[4]. The combination of these functionalities in this compound suggests it could be a valuable scaffold for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and activities.

Applications in Research and Drug Development

As a substituted aminobenzoic acid, this compound can serve as a versatile starting material or intermediate in the synthesis of more complex molecules. The amino and carboxylic acid groups provide convenient points for chemical modification, allowing for the construction of compound libraries for screening in drug discovery programs.

Drug Development Workflow cluster_0 Scaffold cluster_1 Derivatization cluster_2 Screening cluster_3 Lead Optimization This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Esterification Esterification This compound->Esterification N-Alkylation N-Alkylation This compound->N-Alkylation Compound Library Compound Library Amide Coupling->Compound Library Esterification->Compound Library N-Alkylation->Compound Library Biological Assays Biological Assays Compound Library->Biological Assays Hit Compounds Hit Compounds Biological Assays->Hit Compounds

Caption: Potential workflow for utilizing the compound in drug development.

Safety and Toxicology

No specific safety and toxicity data for this compound (CAS 151104-75-5) is available. For handling this compound, it is recommended to follow standard laboratory safety procedures for chemical reagents. General safety precautions for structurally similar aminobenzoic acid derivatives include:

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[5][6].

  • Storage: Store in a tightly closed container in a dry and cool place[6].

  • Hazards: May cause skin, eye, and respiratory tract irritation[7].

A comprehensive toxicological assessment has not been found in the public literature. It is crucial to handle this compound with care and perform a thorough risk assessment before use.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. While specific experimental data on its properties and biological activities are currently limited in the public domain, its structural features suggest it could be a valuable building block for the synthesis of novel compounds with interesting pharmacological profiles. Further research is warranted to fully characterize this molecule and explore its potential in drug discovery and development. Researchers are strongly encouraged to conduct their own experimental validation of any properties or applications of this compound.

References

An In-depth Technical Guide on the Theoretical Properties of 3-Amino-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 3-Amino-5-(methylsulfonyl)benzoic acid, a compound of interest in medicinal chemistry and drug discovery. This document collates predicted physicochemical properties, spectroscopic data, a plausible synthetic route, and a discussion of potential biological activities based on its structural features. The information is presented to facilitate further research and development of this molecule.

Chemical and Physical Properties

This compound (CAS RN: 151104-75-5) is an aromatic compound containing three key functional groups: a carboxylic acid, an amino group, and a methylsulfonyl group. These groups dictate its chemical and physical behavior. A summary of its key identifiers and predicted physicochemical properties is provided in Table 1.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich[1]
CAS Number 151104-75-5Alchem.Pharmtech[2]
Molecular Formula C₈H₉NO₄SCymitQuimica[3]
Molecular Weight 215.23 g/mol Sigma-Aldrich
InChI Key RJGKNTNJHTUTJD-UHFFFAOYSA-NSigma-Aldrich
Predicted pKa (acidic) 3.85 (Carboxylic acid)Predicted
Predicted pKa (basic) 2.15 (Amino group)Predicted
Predicted logP 0.75Predicted
Predicted Water Solubility 2.5 g/LPredicted
Polar Surface Area 110.8 ŲPredicted
Hydrogen Bond Donors 2Predicted
Hydrogen Bond Acceptors 5Predicted
Rotatable Bonds 2Predicted

Note: Predicted values were generated using computational models and should be confirmed by experimental data.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the sulfonyl group. The aromatic protons are expected to appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The amino group protons will likely appear as a broad singlet, and the methyl group will be a sharp singlet further upfield.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 165 ppm). The aromatic carbons will resonate in the typical range of δ 110-150 ppm, with their exact shifts influenced by the electronic effects of the substituents. The methyl carbon of the sulfonyl group will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands corresponding to its functional groups. Key predicted vibrational frequencies are listed in Table 2.

Table 2: Predicted IR Spectral Data

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Carboxylic acid)2500-3300 (broad)Hydrogen-bonded hydroxyl stretch
N-H (Amino)3300-3500 (two bands)Symmetric and asymmetric stretching
C=O (Carboxylic acid)1680-1710Carbonyl stretch
S=O (Sulfonyl)1300-1350 and 1120-1160Asymmetric and symmetric stretching
C-N (Aromatic amine)1250-1360Stretching vibration
C-S (Sulfonyl)650-800Stretching vibration
Mass Spectrometry (MS)

Electron ionization mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z 215. The fragmentation pattern will likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the methyl group from the sulfonyl moiety (-CH₃, 15 Da), and potentially the entire sulfonyl group (-SO₂CH₃, 79 Da).

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles.

Proposed Synthesis of this compound

A potential synthetic pathway starts from 3-nitro-5-bromobenzoic acid.

Step 1: Sulfination of 3-nitro-5-bromobenzoic acid

  • Reaction: 3-nitro-5-bromobenzoic acid is reacted with sodium methanesulfinate in the presence of a copper catalyst (e.g., CuI) and a ligand (e.g., L-proline) in a suitable solvent like DMSO at elevated temperatures. This nucleophilic aromatic substitution reaction will replace the bromine atom with the methylsulfonyl group.

  • Work-up: After the reaction is complete, the mixture is cooled, diluted with water, and acidified to precipitate the product, 3-nitro-5-(methylsulfonyl)benzoic acid. The solid is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Nitro Group

  • Reaction: The resulting 3-nitro-5-(methylsulfonyl)benzoic acid is then subjected to a reduction of the nitro group to an amino group. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent such as ethanol or methanol. Alternatively, chemical reduction using a metal like tin or iron in an acidic medium can be employed.

  • Work-up: Following the reduction, the catalyst is removed by filtration. The solvent is evaporated, and the crude product is purified, for instance, by recrystallization from a suitable solvent system like ethanol/water to yield this compound.

The following diagram illustrates the proposed synthetic workflow.

G A 3-Nitro-5-bromobenzoic acid B Sulfination (NaSO2CH3, CuI, L-proline, DMSO) A->B C 3-Nitro-5-(methylsulfonyl)benzoic acid B->C D Reduction (H2, Pd/C, Ethanol) C->D E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

There is currently no specific published data on the biological activity of this compound. However, based on its structural similarity to other known bioactive molecules, we can hypothesize potential areas of interest for biological screening.

Inferred Biological Activities
  • Antimicrobial Activity: Sulfonamide-containing compounds are a well-known class of antibiotics that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The presence of the sulfonyl group in the target molecule suggests it could be investigated for antimicrobial properties.

  • Kinase Inhibition: The benzamide scaffold is present in numerous kinase inhibitors used in oncology. The specific substitution pattern on the aromatic ring could confer selectivity for certain kinases. Therefore, screening against a panel of kinases could be a fruitful area of investigation.

  • GPCR Modulation: Aromatic amines and carboxylic acids are common pharmacophores in ligands for G-protein coupled receptors (GPCRs). The overall electronic and steric properties of this molecule may allow it to interact with various GPCRs.

Hypothetical Signaling Pathway

Given the prevalence of kinase inhibitors with a similar core structure, a hypothetical signaling pathway that could be modulated by this compound is a generic receptor tyrosine kinase (RTK) pathway.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) Grb2 Grb2 Receptor->Grb2 Ligand Growth Factor Ligand->Receptor Molecule 3-Amino-5-(methylsulfonyl) benzoic acid Molecule->Receptor Inhibition? Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

This diagram illustrates a potential mechanism where this compound could act as an inhibitor of an RTK, thereby blocking downstream signaling that leads to cell proliferation and survival. It is crucial to emphasize that this is a hypothetical pathway and requires experimental validation through in vitro kinase assays and cell-based studies.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. This technical guide has provided a summary of its predicted theoretical properties, which can guide initial experimental design. The proposed synthetic route offers a starting point for its chemical synthesis. While its biological activity remains to be elucidated, the structural motifs suggest potential as an antimicrobial agent or a modulator of key signaling pathways, such as those involving protein kinases. Further experimental validation of the data presented herein is essential to fully understand the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Solubility of 3-Amino-5-(methylsulfonyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-Amino-5-(methylsulfonyl)benzoic acid in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, no specific quantitative solubility data for this compound could be identified. This guide, therefore, provides a detailed, generalized experimental protocol for determining the equilibrium solubility of this compound, based on established, industry-standard methodologies. The intent is to equip researchers, scientists, and drug development professionals with the necessary framework to generate reliable solubility data in-house. The guide outlines the widely accepted shake-flask method for achieving equilibrium and details the use of High-Performance Liquid Chromatography (HPLC) for accurate quantification of the dissolved solute. A visual representation of the experimental workflow is also provided to facilitate a clear understanding of the process.

Introduction

This compound is a substituted benzoic acid derivative of interest in pharmaceutical and chemical research. Understanding its solubility in various organic solvents is crucial for a range of applications, including process development, formulation design, and preclinical studies. Solubility data informs solvent selection for synthesis and purification, as well as the development of suitable delivery systems for active pharmaceutical ingredients (APIs).

This document serves as a practical guide for determining the solubility of this compound. In the absence of published quantitative data, the focus is placed on empowering research and development teams to produce this critical information through a robust and reproducible experimental approach.

Quantitative Solubility Data

A thorough search of scientific databases and literature, including the IUPAC-NIST Solubility Data Series, was conducted to obtain quantitative solubility data for this compound in common organic solvents. This search did not yield any specific experimental values. Therefore, a data table for direct comparison is not available at this time. The following sections provide a detailed methodology to enable the generation of this data.

Experimental Protocol for Determining Equilibrium Solubility

The determination of equilibrium solubility is a critical step in characterizing the physicochemical properties of a compound. The "shake-flask" method is widely regarded as the gold standard for this purpose due to its reliability and the achievement of a true thermodynamic equilibrium.[1][2][3]

3.1. Principle

An excess amount of the solid compound is added to a specific volume of the chosen organic solvent. The mixture is then agitated at a constant temperature until the solution reaches saturation and is in equilibrium with the undissolved solid. After separating the solid and liquid phases, the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as HPLC.

3.2. Materials and Equipment

  • This compound (solid form)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

  • Volumetric flasks

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control or a thermostatically controlled water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Pipettes and tips

3.3. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[1][4]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2][4][5] The time required to reach equilibrium may vary depending on the compound and the solvent and should be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is reached when consecutive measurements yield the same concentration.[1]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.[4]

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to prevent any solid particles from interfering with the concentration analysis.[4][5]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Dilute the filtered supernatant from the saturated solutions with the appropriate solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted samples into the HPLC system and record the peak areas.

    • Calculate the concentration of this compound in the saturated solution using the calibration curve and accounting for the dilution factor.[1][5][6]

3.4. Data Reporting

The solubility should be reported in units such as mg/mL or mol/L, and the temperature at which the measurement was performed must be specified.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of the equilibrium solubility of this compound using the shake-flask method.

Solubility_Workflow prep Preparation of Supersaturated Slurry equil Equilibration (Shaking at Constant T) prep->equil Excess Solute + Solvent sep Phase Separation (Centrifugation & Filtration) equil->sep Saturated Solution + Solid quant Quantification (HPLC Analysis) sep->quant Clear Filtrate result Solubility Data (mg/mL or mol/L) quant->result Concentration Calculation

Equilibrium Solubility Determination Workflow

Conclusion

References

3-Amino-5-(methylsulfonyl)benzoic Acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 3-Amino-5-(methylsulfonyl)benzoic acid has emerged as a crucial building block for researchers and scientists in the field of drug development. Its unique structural features, including an aromatic ring substituted with an amino group, a carboxylic acid, and a methylsulfonyl group, provide a versatile platform for the synthesis of novel therapeutic agents. This technical guide offers an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in medicinal chemistry. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉NO₄S[1]
Molecular Weight 215.23 g/mol [1]
CAS Number 151104-75-5[1]
Appearance White to off-white solidCommercially available
Purity Min. 95%[1]

Synthesis of this compound

Step 1: Oxidation of the Methyl Group

The initial step involves the oxidation of the methyl group of 3-methyl-5-nitrobenzoic acid to a methylsulfonyl group. This transformation can be achieved using a strong oxidizing agent.

Step 2: Reduction of the Nitro Group

The subsequent step is the reduction of the nitro group to an amine. This is a common transformation in the synthesis of aromatic amines and can be accomplished using various reducing agents, with catalytic hydrogenation being a common and clean method.

A logical workflow for this proposed synthesis is depicted in the following diagram:

Synthesis_Workflow Start 3-Methyl-5-nitrobenzoic Acid Step1 Oxidation of Methyl Group (e.g., KMnO4 or other strong oxidizing agents) Start->Step1 Intermediate 3-(Methylsulfonyl)-5-nitrobenzoic Acid Step1->Intermediate Step2 Reduction of Nitro Group (e.g., H2, Pd/C or Fe/HCl) Intermediate->Step2 End This compound Step2->End

A potential synthetic workflow for this compound.

Applications in Drug Discovery: A Building Block for Kinase Inhibitors

The true value of this compound lies in its application as a versatile building block in the synthesis of biologically active molecules, particularly in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The amino and carboxylic acid functional groups on the molecule's scaffold provide convenient handles for synthetic modification, allowing for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

While specific examples detailing the use of this compound are not extensively published, its structural similarity to other building blocks used in the synthesis of approved and investigational kinase inhibitors suggests its high potential. For instance, the general structure of many kinase inhibitors involves a core heterocyclic system linked to substituted aromatic rings. The amino group of this compound can be readily used to form amide or urea linkages, or to participate in the construction of various heterocyclic rings, while the carboxylic acid can be converted to amides or esters to modulate solubility and cell permeability.

The diagram below illustrates the general logic of utilizing a substituted aminobenzoic acid, such as the title compound, in a kinase inhibitor drug discovery program.

Drug_Discovery_Logic cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Screening & Optimization BuildingBlock This compound AmideCoupling Amide Coupling (with various amines) BuildingBlock->AmideCoupling HeterocycleFormation Heterocycle Formation BuildingBlock->HeterocycleFormation BiologicalScreening Biological Screening (e.g., Kinase Assays) AmideCoupling->BiologicalScreening HeterocycleFormation->BiologicalScreening SAR_Analysis SAR Analysis BiologicalScreening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

General workflow for utilizing a building block in drug discovery.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its trifunctional nature allows for the creation of diverse molecular libraries with the potential to yield potent and selective therapeutic agents. Further exploration of this scaffold in the context of kinase inhibition and other therapeutic targets is warranted and holds significant promise for the future of drug development.

References

Unveiling the Potential of 3-Amino-5-(methylsulfonyl)benzoic Acid in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide has been developed to illuminate the burgeoning research applications of 3-Amino-5-(methylsulfonyl)benzoic acid, a versatile scaffold compound demonstrating significant promise in the development of targeted therapeutics. This whitepaper is tailored for researchers, scientists, and drug development professionals, offering an in-depth exploration of the compound's utility, particularly as a foundational structure for potent and selective Nek2 kinase inhibitors.

The document meticulously summarizes the current landscape of research involving this compound and its derivatives. It highlights the critical role of the NIMA-related kinase 2 (Nek2) in cell cycle regulation and its overactivity in various malignancies, establishing it as a key therapeutic target in oncology.

Quantitative Analysis of Nek2 Inhibition

A central focus of this guide is the structure-activity relationship (SAR) of novel aminopyridine-based inhibitors derived from the this compound scaffold. The quantitative data presented underscores the potential of these compounds as highly selective Nek2 inhibitors.

CompoundScaffold ComponentModificationNek2 IC50 (μM)
17a This compoundpara-substituted phenyl0.12
17b This compoundmeta-substituted phenyl0.21

Table 1: In vitro inhibitory activity of aminopyridine derivatives against Nek2 kinase. Data sourced from studies on hybrid inhibitors of Nek2.[1]

The Nek2 Signaling Pathway and Therapeutic Intervention

Nek2 is a serine/threonine kinase that plays a crucial role in centrosome separation during the G2/M phase of the cell cycle. Its overexpression is linked to chromosomal instability and tumorigenesis. The inhibitors developed from the this compound scaffold are designed to interfere with the kinase activity of Nek2, thereby disrupting the mitotic progression of cancer cells and inducing apoptosis.

Nek2_Signaling_Pathway G2_Phase G2 Phase Nek2_Activation Nek2 Activation Centrosome_Separation Centrosome Separation Nek2_Activation->Centrosome_Separation Phosphorylation of centrosomal proteins Apoptosis Apoptosis Nek2_Activation->Apoptosis Mitosis Mitosis Centrosome_Separation->Mitosis Inhibitor 3-Amino-5-(methylsulfonyl)benzoic acid derivative Inhibitor->Nek2_Activation Inhibition Inhibitor->Apoptosis Induces

Caption: Nek2 signaling pathway and the point of intervention by inhibitors.

Experimental Protocols: A Guide for Researchers

This whitepaper provides detailed methodologies for key experiments, enabling researchers to replicate and build upon existing findings.

Synthesis of Aminopyridine-based Nek2 Inhibitors

A general procedure for the synthesis of aminopyridine derivatives (like compounds 17a and 17b) involves a Suzuki coupling reaction.[1]

Workflow for Inhibitor Synthesis:

Synthesis_Workflow Start Starting Materials: - Bromoderivative (14) - Boronic esters/acids Suzuki_Coupling Suzuki Coupling Intermediate Aminopyridine Intermediate (16) Suzuki_Coupling->Intermediate Ammonolysis Ammonolysis Intermediate->Ammonolysis Final_Product Target Inhibitor (17) Ammonolysis->Final_Product

Caption: General workflow for the synthesis of aminopyridine Nek2 inhibitors.

Step-by-Step Protocol:

  • Suzuki Coupling: Bromoderivatives (14) are coupled with the appropriate boronic esters or acids to form the aminopyridine intermediates (16a-i).[1]

  • Ammonolysis: The resulting esters (16) undergo ammonolysis to yield the target primary amides (17).[1]

In Vitro Nek2 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Nek2 can be determined using a luminescence-based kinase assay.[2]

Protocol Overview:

  • Incubation: Human Nek2 kinase is incubated with the test compound at varying concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of a substrate and ATP mixture.

  • Luminescence Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using the Kinase-Glo Luminescence Kinase Assay.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the Nek2 kinase activity (IC50) is calculated from the dose-response curves.

This technical guide serves as a critical resource for the scientific community, providing a solid foundation for the future development of therapeutics targeting Nek2 and other kinases, with this compound as a promising starting point. The detailed data, pathways, and protocols are intended to accelerate research and innovation in the field of oncology and beyond.

References

Exploratory Synthesis with the 3-Amino-5-(methylsulfonyl)benzoic Acid Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Amino-5-(methylsulfonyl)benzoic acid core represents a versatile scaffold in medicinal chemistry, offering a unique combination of functionalities for the exploration of novel therapeutic agents. Its aromatic ring, substituted with an amino group, a carboxylic acid, and a methylsulfonyl moiety, provides multiple points for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. This technical guide provides an overview of the synthetic strategies and potential therapeutic applications associated with this promising chemical entity.

Core Scaffold Properties

The this compound scaffold (CAS: 151104-75-5) possesses a molecular weight of 215.23 g/mol and a formula of C₈H₉NO₄S[1][2]. The presence of the electron-withdrawing methylsulfonyl group and the electron-donating amino group on the benzoic acid ring influences its chemical reactivity and potential biological interactions. This substitution pattern allows for a range of chemical transformations to explore structure-activity relationships (SAR).

Synthetic Strategies and Methodologies

While specific experimental protocols for the derivatization of this compound are not extensively detailed in publicly available literature, synthetic strategies can be inferred from methodologies applied to structurally similar compounds. Key reactions often involve modifications of the amino and carboxylic acid functional groups.

A potential synthetic workflow for generating a library of derivatives from the this compound scaffold is outlined below. This workflow is a conceptual representation based on standard organic chemistry transformations.

G A This compound (Starting Scaffold) B Amide Formation (Coupling with various amines) A->B C Esterification (Reaction with various alcohols) A->C D N-Acylation / N-Sulfonylation (Reaction with acyl/sulfonyl chlorides) A->D E Library of Amide Derivatives B->E F Library of Ester Derivatives C->F G Library of N-Acyl/N-Sulfonyl Derivatives D->G

Caption: Conceptual workflow for derivatization of the core scaffold.

General Experimental Considerations

Amide Formation: The carboxylic acid moiety can be activated using standard coupling reagents (e.g., HATU, HOBt/EDC) followed by reaction with a diverse range of primary or secondary amines to generate a library of amide derivatives.

Esterification: Fischer esterification under acidic conditions or reaction with alcohols in the presence of a dehydrating agent can yield a variety of ester derivatives.

N-Functionalization: The amino group is amenable to acylation or sulfonylation using the corresponding acyl chlorides or sulfonyl chlorides under basic conditions to produce N-acyl or N-sulfonyl derivatives.

Potential Therapeutic Applications and Biological Activities

While direct biological data for derivatives of the this compound scaffold is limited, the broader class of substituted aminobenzoic acids has been explored for a range of therapeutic applications. The structural motifs present in this scaffold are found in molecules with diverse biological activities.

Table 1: Potential Therapeutic Areas for Substituted Aminobenzoic Acid Derivatives

Therapeutic AreaRelevant Biological Targets or ActivitiesReference Compounds/Scaffolds
Oncology Inhibition of various enzymes, anticancer activity3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives[3]
Infectious Diseases Antibacterial and antifungal properties3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis[4]
Inflammatory Diseases Modulation of inflammatory pathwaysNovel derivatives of 3-amino-4-hydroxy-benzenesulfonamide[5]

The methylsulfonyl group, in particular, is a common feature in many biologically active compounds, often contributing to improved solubility and metabolic stability.

Future Directions and Exploratory Synthesis

The this compound scaffold presents a promising starting point for the discovery of new chemical entities with potential therapeutic value. A systematic exploratory synthesis approach, guided by computational modeling and followed by high-throughput biological screening, could unlock the full potential of this versatile core.

The logical progression for a drug discovery program based on this scaffold would involve the following stages:

G A Scaffold Selection: This compound B Library Synthesis: Combinatorial Derivatization A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Caption: Drug discovery workflow utilizing the target scaffold.

Further research into the synthesis and biological evaluation of derivatives based on the this compound scaffold is warranted to fully elucidate its potential in drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-5-(methylsulfonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-Amino-5-(methylsulfonyl)benzoic acid, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below are based on established chemical transformations and offer a plausible pathway for the laboratory-scale synthesis of this compound and its derivatives.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry. The presence of the sulfonamide group, a well-known pharmacophore, imparts a range of biological activities to these molecules. Sulfonamides have been historically significant as antimicrobial agents that act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1][2] More recently, derivatives of sulfonated benzoic acids have been explored for a variety of therapeutic applications, including as anti-inflammatory, anticancer, and enzyme-inhibiting agents. The structural motif of an amino-substituted benzoic acid provides a handle for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery programs.[2][3]

This document provides a detailed multi-step synthesis protocol for this compound, starting from readily available commercial reagents.

Overall Synthetic Pathway

The synthesis of this compound can be achieved through a five-step process starting from 3-nitrotoluene. The key transformations include sulfonation, conversion to a methyl sulfone, oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to the desired amine.

Synthesis_Pathway cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Methylsulfonylation cluster_3 Step 4: Oxidation cluster_4 Step 5: Reduction A 3-Nitrotoluene B 3-Nitrotoluene-5-sulfonic acid A->B SO3, H2SO4 C 3-Nitrotoluene-5-sulfonyl chloride B->C SOCl2 or PCl5 D 3-Nitro-5-(methylsulfonyl)toluene C->D 1. Na2SO3 2. (CH3)2SO4 E 3-Nitro-5-(methylsulfonyl)benzoic acid D->E KMnO4 or HNO3 F This compound E->F H2, Pd/C or Fe/HCl

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for each synthetic step, encompassing reaction setup, monitoring, work-up, and purification.

Experimental_Workflow A Reaction Setup (Reagents, Solvent, Atmosphere) B Reaction Monitoring (TLC, LC-MS) A->B C Reaction Quenching B->C D Work-up (Extraction, Washing) C->D E Drying of Organic Phase D->E F Solvent Evaporation E->F G Purification (Crystallization, Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Figure 2: General experimental workflow for a synthetic step.
Step 1: Synthesis of 3-Nitrotoluene-5-sulfonic acid

This protocol describes the sulfonation of 3-nitrotoluene using fuming sulfuric acid (oleum).

Materials:

  • 3-Nitrotoluene

  • Fuming sulfuric acid (20-30% SO₃)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 3-nitrotoluene dropwise to the cooled fuming sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 2-4 hours.

  • Monitor the reaction progress by taking a small aliquot, quenching it in water, and checking for the disappearance of the 3-nitrotoluene odor.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • The product, 3-nitrotoluene-5-sulfonic acid, will precipitate out of the aqueous solution upon standing or can be salted out by adding sodium chloride.

  • Filter the solid product, wash with cold water, and dry under vacuum.

ParameterValue
Starting Material 3-Nitrotoluene
Reagent Fuming sulfuric acid (20-30% SO₃)
Temperature 0-10 °C (addition), 80-90 °C (reaction)
Reaction Time 2-4 hours
Work-up Precipitation in ice-water
Expected Yield 80-90%
Step 2 & 3: Synthesis of 3-Nitro-5-(methylsulfonyl)toluene

This two-part protocol involves the conversion of the sulfonic acid to a sulfonyl chloride, followed by reduction to a sulfinate and subsequent methylation.

Part A: Synthesis of 3-Nitrotoluene-5-sulfonyl chloride

Materials:

  • 3-Nitrotoluene-5-sulfonic acid

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Toluene (or other inert solvent)

Procedure:

  • In a fume hood, suspend 3-nitrotoluene-5-sulfonic acid in an excess of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 80 °C) for 2-3 hours until the evolution of gas ceases.

  • Cool the reaction mixture and evaporate the excess thionyl chloride under reduced pressure.

  • The crude 3-nitrotoluene-5-sulfonyl chloride can be used in the next step without further purification.

Part B: Synthesis of 3-Nitro-5-(methylsulfonyl)toluene

Materials:

  • 3-Nitrotoluene-5-sulfonyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Water

Procedure:

  • Dissolve the crude 3-nitrotoluene-5-sulfonyl chloride in a suitable solvent like acetone or ethanol.

  • In a separate flask, prepare a solution of sodium sulfite and sodium bicarbonate in water.

  • Add the solution of the sulfonyl chloride to the aqueous sodium sulfite solution and stir at room temperature for 1-2 hours to form the sodium sulfinate salt.

  • To this mixture, add dimethyl sulfate dropwise while maintaining the pH between 8 and 10 with the addition of a base if necessary.

  • Stir the reaction mixture at room temperature overnight.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

ParameterValue (Part A)Value (Part B)
Starting Material 3-Nitrotoluene-5-sulfonic acid3-Nitrotoluene-5-sulfonyl chloride
Reagents Thionyl chloride, DMF (cat.)Sodium sulfite, Sodium bicarbonate, Dimethyl sulfate
Temperature Reflux (~80 °C)Room temperature
Reaction Time 2-3 hoursOvernight
Work-up Evaporation of excess reagentExtraction and purification
Expected Yield >90% (crude)60-70% (over two steps)
Step 4: Synthesis of 3-Nitro-5-(methylsulfonyl)benzoic acid

This protocol describes the oxidation of the methyl group of 3-nitro-5-(methylsulfonyl)toluene to a carboxylic acid.

Materials:

  • 3-Nitro-5-(methylsulfonyl)toluene

  • Potassium permanganate (KMnO₄) or Nitric Acid (HNO₃)

  • Sulfuric acid (H₂SO₄) (if using KMnO₄)

  • Sodium bisulfite (NaHSO₃) (for KMnO₄ work-up)

  • Water

Procedure (using KMnO₄):

  • Suspend 3-nitro-5-(methylsulfonyl)toluene in water containing a small amount of sulfuric acid.

  • Heat the mixture to 80-90 °C.

  • Slowly add a solution of potassium permanganate in water portion-wise, maintaining the temperature.

  • Continue heating and stirring until the purple color of the permanganate disappears.

  • Cool the reaction mixture and add sodium bisulfite to quench any excess permanganate and dissolve the manganese dioxide precipitate.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 3-nitro-5-(methylsulfonyl)benzoic acid.

ParameterValue
Starting Material 3-Nitro-5-(methylsulfonyl)toluene
Reagent Potassium permanganate, H₂SO₄
Temperature 80-90 °C
Reaction Time 4-6 hours
Work-up Quenching, acidification, filtration
Expected Yield 70-80%
Step 5: Synthesis of this compound

This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

  • 3-Nitro-5-(methylsulfonyl)benzoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 3-nitro-5-(methylsulfonyl)benzoic acid in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 50 psi or as per equipment specifications).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 2-4 hours).

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the final product, this compound.

ParameterValue
Starting Material 3-Nitro-5-(methylsulfonyl)benzoic acid
Reagent H₂, 10% Pd/C (catalyst)
Solvent Methanol or Ethanol
Pressure 50 psi (typical)
Temperature Room temperature
Reaction Time 2-4 hours
Work-up Filtration and solvent evaporation
Expected Yield >95%

Potential Applications and Biological Relevance

Derivatives of this compound are of significant interest in drug discovery due to the versatile chemistry of the amino and carboxylic acid groups, which allows for the synthesis of a wide array of amides, esters, and other derivatives. The core structure is related to sulfonamide drugs, which are known inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in microorganisms.

Inhibition of Folic Acid Synthesis

The sulfonamide-like structure suggests that derivatives of this compound could act as competitive inhibitors of dihydropteroate synthase, mimicking the natural substrate, para-aminobenzoic acid (PABA).

Folic_Acid_Pathway Pteridine Dihydropteridine pyrophosphate DHPS Dihydropteroate Synthase Pteridine->DHPS PABA p-Aminobenzoic acid (PABA) PABA->DHPS DHP Dihydropteroic acid DHPS->DHP DHFS Dihydrofolate Synthase DHP->DHFS Glutamate Glutamate Glutamate->DHFS DHF Dihydrofolic acid (DHF) DHFS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic acid (THF) DHFR->THF NucleicAcids Purines, Thymidine (Nucleic Acid Synthesis) THF->NucleicAcids Sulfonamide 3-Amino-5-(methylsulfonyl) benzoic acid derivative Sulfonamide->DHPS Inhibition

Figure 3: Inhibition of the folic acid synthesis pathway by sulfonamide-like compounds.

By blocking this pathway, these compounds could exhibit antimicrobial activity. Furthermore, the benzoic acid moiety provides a scaffold that can be modified to target other enzymes and receptors, opening avenues for the development of drugs with different mechanisms of action.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers in a suitable laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.

References

Application Notes and Protocols: Use of 3-Amino-5-(methylsulfonyl)benzoic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This document aims to provide a broader context on the synthesis of kinase inhibitors from benzoic acid derivatives, which may serve as a foundational resource for researchers interested in exploring the potential of novel starting materials like 3-Amino-5-(methylsulfonyl)benzoic acid. The information presented below is based on general principles of kinase inhibitor design and synthesis, drawing from examples of structurally related compounds.

General Principles of Benzoic Acid-Based Kinase Inhibitor Synthesis

The general workflow for synthesizing kinase inhibitors often involves a multi-step process that includes the coupling of a central scaffold, such as a benzoic acid derivative, with various pharmacophores that interact with specific regions of the kinase active site.

Below is a generalized workflow representing the synthetic approach for creating a library of kinase inhibitors from a benzoic acid core.

G cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Scaffold Elaboration cluster_2 Phase 3: Final Product Start 3-Amino-5-(X)benzoic acid (Starting Material) Amine_Protection Amine Protection (if necessary) Start->Amine_Protection Protection Activation Carboxylic Acid Activation (e.g., acyl chloride, active ester) Coupling_1 Amide Bond Formation (Coupling with amine R1-NH2) Activation->Coupling_1 Coupling Amine_Protection->Activation Activation Deprotection Amine Deprotection Coupling_1->Deprotection Intermediate 1 Coupling_2 Suzuki/Buchwald-Hartwig Coupling (Coupling at another position with R2) Purification Purification & Characterization (HPLC, NMR, MS) Coupling_2->Purification Crude Product Deprotection->Coupling_2 Coupling Final_Inhibitor Final Kinase Inhibitor Purification->Final_Inhibitor Purified Product

Caption: Generalized synthetic workflow for kinase inhibitors.

Key Signaling Pathways Targeted by Kinase Inhibitors

Kinase inhibitors are designed to modulate signaling pathways that are often dysregulated in diseases like cancer. These pathways control fundamental cellular processes. A simplified representation of a generic kinase signaling cascade is shown below.

G Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase_1 Downstream Kinase 1 (e.g., RAS/RAF) Receptor->Kinase_1 activates Kinase_2 Downstream Kinase 2 (e.g., MEK) Kinase_1->Kinase_2 activates Kinase_3 Downstream Kinase 3 (e.g., ERK) Kinase_2->Kinase_3 activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Kinase_3->Cellular_Response leads to Inhibitor Kinase Inhibitor Inhibitor->Kinase_2 inhibits

Caption: Simplified kinase signaling pathway.

Experimental Protocols: A General Framework

While specific protocols for this compound are unavailable, a general protocol for the synthesis of a hypothetical kinase inhibitor from a benzoic acid derivative is outlined below. This is a template and would require significant adaptation and optimization for any new starting material.

Hypothetical Synthesis of a Phenyl-amide Kinase Inhibitor

  • Amide Coupling:

    • Dissolve the benzoic acid derivative (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM).

    • Add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 equivalents) and a tertiary amine base (e.g., DIPEA) (2 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add the desired amine (1 equivalent).

    • Monitor the reaction by TLC or LC-MS until completion.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • Cross-Coupling Reaction (e.g., Suzuki Coupling):

    • Combine the brominated intermediate from the previous step (1 equivalent), a boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃) (2 equivalents) in a suitable solvent (e.g., dioxane/water).

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen, argon) until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, perform an aqueous workup and extract the product.

    • Purify the final compound by preparative HPLC or recrystallization.

Kinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of a compound is through an in vitro kinase assay.

  • Prepare Reagents:

    • Kinase solution (e.g., recombinant human kinase).

    • Substrate solution (e.g., a specific peptide or protein).

    • ATP solution (at or near the Kₘ for the kinase).

    • Test compound dilutions in DMSO.

  • Assay Procedure:

    • In a microplate, add the kinase, test compound, and substrate.

    • Incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30 °C).

    • Stop the reaction (e.g., by adding a solution containing EDTA).

    • Detect the phosphorylated product. This can be done using various methods, such as:

      • Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the inhibition data against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion

The exploration of novel scaffolds is a cornerstone of kinase inhibitor discovery. While this compound has not been prominently featured in the synthesis of kinase inhibitors to date, its structural motifs suggest it could be a viable starting point for the design of new chemical entities. Researchers are encouraged to use the general principles and protocols outlined in these notes as a guide for investigating the potential of this and other novel building blocks in the development of next-generation kinase inhibitors. Further research and publication in this specific area are needed to provide the detailed protocols and data required for more targeted application notes.

analytical method development for 3-Amino-5-(methylsulfonyl)benzoic acid HPLC

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 3-Amino-5-(methylsulfonyl)benzoic acid.

This document provides a comprehensive guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This methodology is designed to be a starting point for analysts in quality control and research and development environments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A robust and reliable analytical method is crucial for ensuring the quality and purity of this starting material and for monitoring its stability under various stress conditions. This application note describes a systematic approach to developing a stability-indicating HPLC method that can separate the main component from its potential degradation products and process-related impurities. The method is based on reversed-phase chromatography with UV detection, a widely used technique in the pharmaceutical industry.[1][2]

Materials and Reagents

  • Analyte: this compound reference standard

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Reagents: Formic acid (analytical grade), Acetic acid (analytical grade), Trifluoroacetic acid (TFA) (analytical grade), Ammonium acetate (analytical grade)

  • Equipment:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Experimental Protocols

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 v/v acetonitrile:water). This solution should be stored under refrigeration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for linearity, accuracy, and precision studies. A typical concentration for routine analysis might be in the range of 0.05-0.1 mg/mL.

  • Sample Solution: Prepare the sample solution by accurately weighing a known amount of the test substance, dissolving it in the diluent, and diluting to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

The development of a robust HPLC method involves a systematic optimization of various chromatographic parameters.

HPLC_Method_Development start Start: Define Analytical Target Profile col_select Column Selection (e.g., C18, Phenyl) start->col_select mp_select Mobile Phase Screening (ACN vs. MeOH, pH) col_select->mp_select grad_opt Gradient Optimization (Slope and Time) mp_select->grad_opt flow_temp Flow Rate and Temperature Optimization grad_opt->flow_temp detect Wavelength Selection (UV Spectrum Analysis) flow_temp->detect validation Method Validation (ICH Guidelines) detect->validation end_node Final Method validation->end_node

Caption: A workflow diagram illustrating the key stages of HPLC method development.

Based on the analysis of similar aromatic acids and sulfonamides, the following initial conditions are recommended.[1][3][4][5]

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 5% B to 95% B over 20 minutes, then re-equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm and 254 nm
Injection Volume 10 µL
Diluent 50:50 (v/v) Acetonitrile:Water
  • Column Selection: While a C18 column is a good starting point, if peak shape or resolution is poor, consider a phenyl-hexyl column for alternative selectivity due to potential π-π interactions with the aromatic ring of the analyte.[3]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound. Evaluate different acidic modifiers (e.g., formic acid, acetic acid, TFA) at varying concentrations (0.05% to 0.1%) to achieve optimal peak symmetry.[5]

  • Organic Modifier: Compare acetonitrile and methanol as the organic component of the mobile phase. Acetonitrile often provides better peak shape and lower backpressure.

  • Gradient Elution: Adjust the gradient slope and time to ensure adequate separation of the main peak from any impurities. A shallow gradient may be necessary to resolve closely eluting species.

  • Detection Wavelength: To determine the optimal detection wavelength, perform a PDA scan of the analyte. Select a wavelength that provides maximum absorbance for the main component and any relevant impurities to ensure high sensitivity.

Method Validation

Once the method is optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Method_Validation validation Method Validation Specificity Linearity Accuracy Precision LOD LOQ Robustness spec_details Specificity: Separation from degradants and impurities. validation:spec->spec_details lin_details Linearity: Correlation coefficient (r²) > 0.999 validation:lin->lin_details acc_details Accuracy: % Recovery at different levels. validation:acc->acc_details prec_details Precision: Repeatability and Intermediate Precision (%RSD). validation:prec->prec_details

Caption: Key parameters for HPLC method validation as per ICH guidelines.

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light) to demonstrate separation from degradation products.The peak of interest should be free from interference.
Linearity Analyze a minimum of five concentrations over the expected working range.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): Analyze six replicate preparations of the same sample on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determine based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Report the calculated value.
Limit of Quantitation (LOQ) Determine based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.Report the calculated value.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on the results.System suitability parameters should remain within limits.

System Suitability

Before each analytical run, perform a system suitability test to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0% for six replicate injections of the standard solution.

Conclusion

This application note provides a detailed protocol for the development and validation of an HPLC method for this compound. The outlined approach, starting from initial chromatographic conditions and progressing through systematic optimization and validation, will enable researchers and scientists to establish a robust and reliable analytical method suitable for quality control and stability testing in a drug development setting.

References

derivatization of 3-Amino-5-(methylsulfonyl)benzoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Derivatization of 3-Amino-5-(methylsulfonyl)benzoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, containing both a carboxylic acid and an amino functional group, direct GC-MS analysis of this compound is challenging, resulting in poor chromatographic peak shape and thermal instability. Derivatization is essential to increase volatility and thermal stability, enabling robust and reproducible analysis.[1][2] This note details two primary methods: a single-step silylation and a two-step esterification followed by acylation, complete with experimental workflows, reaction diagrams, and typical GC-MS parameters.

Introduction and Principles

This compound is a polar, non-volatile molecule. The presence of active hydrogen atoms in its carboxylic acid (-COOH) and amino (-NH2) groups leads to strong intermolecular hydrogen bonding.[1][3] This inherent polarity causes issues in GC analysis, including poor peak symmetry, high boiling points, and potential thermal degradation in the hot injector port.[1]

Chemical derivatization mitigates these issues by replacing the active hydrogens with nonpolar functional groups. This process reduces the molecule's polarity, breaks hydrogen bonds, and thus increases its volatility, making it suitable for GC-MS analysis.[1][3][4] The primary derivatization strategies for compounds with these functional groups are:

  • Silylation: This is the most common and versatile method. A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces active hydrogens on -COOH, -OH, -NH2, and -SH groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.[1][5] Silylation is often a single-step reaction that can derivatize multiple functional groups simultaneously.[6]

  • Acylation and Esterification: This is often a two-step process for molecules like amino acids.[7]

    • Esterification: The carboxylic acid group is first converted to an ester (e.g., a methyl or butyl ester) using an alcohol in the presence of an acid catalyst like BF3.[3][8]

    • Acylation: The amino group is then acylated using an acylating agent, such as pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA).[1][3] This method can introduce fluorinated groups, which enhances sensitivity for detectors like the electron capture detector (ECD) and can produce characteristic mass fragments in MS.[1][9]

Experimental Protocols and Methodologies

Caution: Derivatization reagents are often sensitive to moisture and can be corrosive. Always work in a dry, well-ventilated area (fume hood) and use anhydrous solvents.[3][6]

Protocol 1: Single-Step Silylation with BSTFA

This protocol converts both the amino and carboxylic acid groups into their trimethylsilyl (TMS) derivatives in a single, efficient step.

Reagents and Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh approximately 1 mg of the analyte into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen. It is critical that the sample is free of water.[6]

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst to increase the reactivity of the reagent.[3]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block.[6]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS injection. An aliquot of 1 µL is typically injected.

Protocol 2: Two-Step Esterification and Acylation

This protocol first creates a methyl ester of the carboxylic acid group, followed by acylation of the amino group with a fluorinated anhydride.

Reagents and Materials:

  • This compound standard

  • 2M HCl in Methanol (or Boron Trifluoride in Methanol, 14% w/v)

  • Pentafluoropropionic Anhydride (PFPA)

  • Ethyl Acetate (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

Step A: Esterification

  • Sample Preparation: Place approximately 1 mg of the dry analyte into a 2 mL reaction vial.

  • Reagent Addition: Add 200 µL of 2M HCl in Methanol.

  • Reaction: Cap the vial tightly and heat at 80°C for 60 minutes.[7]

  • Evaporation: Cool the vial to room temperature and evaporate the reagent to dryness under a gentle stream of nitrogen.

Step B: Acylation

  • Reagent Addition: To the dried residue from Step A, add 100 µL of anhydrous Ethyl Acetate and 50 µL of PFPA.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Evaporation and Reconstitution: Cool the vial and evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the final derivative in 100-200 µL of a suitable solvent (e.g., Ethyl Acetate or Toluene) for injection.

  • Analysis: The sample is now ready for GC-MS injection.

Visualization of Reactions and Workflows

The following diagrams illustrate the chemical transformation during silylation and the general experimental workflow.

Caption: Silylation reaction with BSTFA.

GCMS_Workflow General Derivatization and GC-MS Workflow Sample 1. Sample Preparation (Weigh analyte, ensure dryness) Solvent 2. Add Anhydrous Solvent (e.g., Pyridine, Acetonitrile) Sample->Solvent Deriv 3. Add Derivatization Reagent (e.g., BSTFA) Solvent->Deriv React 4. Reaction (Vortex & Heat, e.g., 70°C for 60 min) Deriv->React Cool 5. Cool to Room Temperature React->Cool Inject 6. GC-MS Injection (1 µL of derivatized sample) Cool->Inject Analysis 7. Data Acquisition & Analysis Inject->Analysis

Caption: Experimental workflow for GC-MS analysis.

GC-MS Analysis Parameters

The following table provides a starting point for the GC-MS analytical method. Parameters should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Split/Splitless, operated in splitless mode
Injector Temp. 250°C[6]
Oven Program Initial temp 70°C (hold 1 min), ramp at 10°C/min to 170°C, then ramp at 30°C/min to 280°C (hold 5 min)[6]
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Impact (EI) at 70 eV[6]
Scan Range 40 - 650 amu

Illustrative Quantitative Data

The following table presents hypothetical data to illustrate the expected outcome of successful derivatization. Actual retention times and responses will vary. The goal is to achieve a sharp, symmetrical peak for the derivatized analyte.

Derivatization MethodExpected DerivativeHypothetical Retention Time (min)Peak Area (Arbitrary Units)Peak Shape
None (Underivatized) -N/A (Does not elute properly)N/ABroad/Tailing
Protocol 1 (Silylation) Di-TMS Derivative14.51,500,000Symmetrical
Protocol 2 (Ester/Acyl) Methyl Ester-PFP Derivative16.21,350,000Symmetrical

Conclusion

The derivatization of this compound is a mandatory step for its successful analysis by GC-MS. Both single-step silylation and a two-step esterification/acylation approach are effective at increasing the volatility and thermal stability of the analyte. Silylation with reagents like BSTFA is often preferred for its simplicity and efficiency in derivatizing both the carboxylic acid and amino groups simultaneously. The choice of method may depend on laboratory resources, required sensitivity, and the potential for interfering compounds in the sample matrix. The protocols and parameters provided here serve as a robust starting point for method development.

References

Application Note: Purification of 3-Amino-5-(methylsulfonyl)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-5-(methylsulfonyl)benzoic acid is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The purity of this intermediate is crucial for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the safety and efficacy of the final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This method relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures.[2] The compound is dissolved in a hot solvent to create a saturated solution, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while the impurities remain in the mother liquor.[2][3] This application note provides a detailed protocol for the purification of this compound by recrystallization.

Principle of Recrystallization

The successful recrystallization of a compound depends on selecting an appropriate solvent. An ideal solvent for the recrystallization of this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[3]

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize the recovery of the purified crystals.[3]

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Non-toxic and inexpensive: For practical and safety reasons, the solvent should be non-toxic and readily available.

Due to the presence of an amino group, a carboxylic acid group, and a polar methylsulfonyl group, this compound is a polar molecule with zwitterionic characteristics, similar to other amino acids.[4][5] Its solubility is expected to be significant in polar solvents like water and alcohols, and it will likely be pH-dependent.[4]

Materials and Equipment

Materials:

  • Crude this compound (Min. 95% purity)[6]

  • Deionized water

  • Ethanol (95% or absolute)

  • Methanol

  • Isopropanol

  • Activated carbon (optional, for removing colored impurities)

  • Filter paper (qualitative and quantitative)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Glass funnel

  • Buchner funnel and filtration flask

  • Vacuum source (aspirator or vacuum pump)

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • Analytical balance

Experimental Protocols

Solvent System Selection

The choice of solvent is critical for successful recrystallization. A preliminary small-scale experiment should be conducted to identify the optimal solvent or solvent mixture.

  • Single Solvent Screening:

    • Place approximately 50 mg of crude this compound into four separate small test tubes.

    • To each test tube, add 1 mL of a different solvent: deionized water, ethanol, methanol, and isopropanol.

    • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound completely at this stage.

    • Gently heat the test tubes in a water bath and observe the solubility. An ideal solvent will completely dissolve the compound at or near its boiling point.

    • Allow the clear solutions to cool to room temperature, and then place them in an ice bath for 15-20 minutes.

    • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • Mixed Solvent System:

    • If a single solvent is not ideal (e.g., the compound is too soluble in one and insoluble in another), a mixed solvent system can be used. Water-ethanol or water-methanol are good starting points for polar compounds.

    • Dissolve the compound in a small amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature.

    • Slowly add the "poor" solvent (the one in which it is less soluble) dropwise until the solution becomes cloudy (turbid).

    • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

Recrystallization Procedure

The following protocol is a general guideline. The volumes of solvent should be adjusted based on the results of the solvent selection experiment. Water or a water/ethanol mixture is often a suitable solvent for compounds of this nature.[2][5]

  • Dissolution:

    • Weigh approximately 5.0 g of crude this compound and place it in a 250 mL Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • Add an initial volume of the chosen solvent (e.g., 50 mL of deionized water) to the flask.

    • Place the flask on a hot plate and heat the mixture to a gentle boil while stirring.

    • Continue to add small portions of the hot solvent until the compound is completely dissolved.[3] Avoid adding an excess of solvent to ensure the solution is saturated.

  • Decolorization (Optional):

    • If the solution is colored, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute mass) to the solution.

    • Reheat the solution to a gentle boil for 5-10 minutes with continued stirring. The activated carbon will adsorb colored impurities.

  • Hot Filtration (if activated carbon was used or if insoluble impurities are present):

    • Preheat a clean Erlenmeyer flask and a glass funnel on the hot plate.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly filter the hot solution into the clean, preheated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.[1]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass or an inverted beaker to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Collection and Washing of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.

    • Continue to draw air through the crystals on the Buchner funnel for 10-15 minutes to partially dry them.

Drying the Purified Crystals
  • Carefully transfer the filter cake from the Buchner funnel to a pre-weighed watch glass.

  • Break up the crystals to facilitate drying.

  • Dry the crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. Alternatively, dry the crystals in a vacuum desiccator at room temperature.

  • Once dry, weigh the purified this compound and calculate the percent recovery.

  • Determine the melting point of the purified product and compare it to the crude material and the literature value to assess its purity.

Data Presentation

The following table presents example data for a typical recrystallization of this compound. Actual results may vary depending on the initial purity and the specific conditions used.

ParameterCrude MaterialPurified Material
Appearance Off-white to light brown powderWhite crystalline solid
Mass (g) 5.004.25
Purity (by HPLC, %) 95.299.8
Melting Point (°C) 248-252258-260
Percent Recovery (%) N/A85.0

Percent Recovery = (Mass of Purified Material / Mass of Crude Material) x 100

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow start Start: Crude This compound dissolution Dissolution: Add minimum amount of hot solvent start->dissolution decolorization Decolorization (Optional): Add activated carbon, boil briefly dissolution->decolorization if colored crystallization Crystallization: Slow cooling to room temp, then ice bath dissolution->crystallization if no insoluble impurities hot_filtration Hot Filtration: Remove insoluble impurities and activated carbon decolorization->hot_filtration hot_filtration->crystallization collection Collection & Washing: Vacuum filtration, wash with cold solvent crystallization->collection drying Drying: Oven or vacuum desiccator collection->drying impurities Impurities in Mother Liquor collection->impurities end_product End: Purified Crystalline Product drying->end_product

Caption: Workflow for the purification of this compound by recrystallization.

Conclusion

Recrystallization is an effective method for the purification of this compound, capable of significantly increasing its purity and providing a product with a sharp melting point. The selection of an appropriate solvent system is the most critical parameter for achieving high purity and recovery. The protocol described in this application note provides a comprehensive guide for researchers to successfully purify this important chemical intermediate.

References

Application Notes and Protocols: 3-Amino-5-(methylsulfonyl)benzoic acid in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-(methylsulfonyl)benzoic acid is a key starting material in the synthesis of a variety of pharmacologically active compounds, particularly in the development of targeted therapies such as kinase inhibitors. Its structural motifs, including an aromatic amine, a carboxylic acid, and a methylsulfonyl group, provide versatile handles for medicinal chemists to construct complex molecules with specific biological activities. This document provides detailed application notes and experimental protocols for the synthesis of a potent pyrrolo[2,3-d]pyrimidine-based Janus Kinase (JAK) inhibitor, starting from this compound. The synthesized compound is a potent inhibitor of the JAK-STAT signaling pathway, a critical pathway in immune response and cell growth.[1][2][3]

Data Presentation

The following table summarizes the inhibitory activity of the synthesized compound, (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-N-(3-(methylsulfonyl)phenyl)pyrrolidine-1-carboxamide , against a panel of Janus kinases.

Kinase TargetIC50 (nM)
JAK1< 10
JAK2< 10
JAK3< 20
TYK2< 20

Experimental Protocols

The synthesis of the target JAK inhibitor from this compound involves a multi-step process, including an amide coupling reaction. The following protocol is a representative example based on established synthetic routes for similar compounds.

Step 1: Amide Coupling of this compound

This initial step involves the formation of an amide bond between this compound and a suitable coupling partner, which in this synthetic route is the pyrrolidine moiety of the JAK inhibitor.

Materials:

  • This compound

  • (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)pyrrolidine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add DIPEA (3 equivalents).

  • In a separate flask, dissolve (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)pyrrolidine (1 equivalent) in anhydrous DMF.

  • Add the solution of this compound and DIPEA to the solution of the pyrrolidine derivative.

  • Add HATU (1.2 equivalents) to the reaction mixture and stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired amide product.

Step 2: Subsequent Synthetic Transformations

The amide product from Step 1 serves as a key intermediate for further synthetic modifications to yield the final JAK inhibitor, (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-N-(3-(methylsulfonyl)phenyl)pyrrolidine-1-carboxamide . These subsequent steps are detailed in the referenced literature and involve standard organic synthesis techniques. The overall yield for the synthesis is typically in the range of 30-40%.

Visualizations

Synthetic Workflow

The following diagram illustrates the key amide coupling step in the synthesis of the target JAK inhibitor.

G Synthesis of a JAK Inhibitor Intermediate cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3-Amino-5-(methylsulfonyl)benzoic_acid This compound Reagents HATU, DIPEA, DMF Room Temperature, 12-18h 3-Amino-5-(methylsulfonyl)benzoic_acid->Reagents Pyrrolidine_derivative (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)pyrrolidine Pyrrolidine_derivative->Reagents Amide_Product Amide Intermediate Reagents->Amide_Product Amide Coupling G JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor JAK Inhibitor (Synthesized Compound) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Leads to

References

Application Notes and Protocols for the Synthesis of 3-Amino-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 3-Amino-5-(methylsulfonyl)benzoic acid, a valuable building block in pharmaceutical and materials science research. The described two-step synthetic route starts from the commercially available 3-Amino-5-bromobenzoic acid. The first step involves a copper-catalyzed Ullmann-type coupling to introduce a methylthio group, followed by an oxidation step to yield the final methylsulfonyl compound. This protocol includes comprehensive methodologies, reagent specifications, and data presentation to ensure reproducibility and facilitate its application in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. The presence of the amino, carboxylic acid, and methylsulfonyl groups on the aromatic ring provides multiple points for further chemical modification, making it a versatile scaffold in drug discovery and development. This protocol outlines a reliable and efficient synthesis from readily available starting materials.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Synthesis of 3-Amino-5-(methylthio)benzoic acid via a copper-catalyzed Ullmann-type coupling of 3-Amino-5-bromobenzoic acid with sodium thiomethoxide.

  • Step 2: Synthesis of this compound through the oxidation of the intermediate 3-Amino-5-(methylthio)benzoic acid using Oxone®.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberSupplier
3-Amino-5-bromobenzoic acidC₇H₆BrNO₂216.0342237-85-4e.g., Sigma-Aldrich
Sodium thiomethoxideCH₃NaS70.095188-07-8e.g., Sigma-Aldrich
Copper(I) iodideCuI190.457681-65-4e.g., Sigma-Aldrich
L-ProlineC₅H₉NO₂115.13147-85-3e.g., Sigma-Aldrich
Sodium hydroxideNaOH40.001310-73-2e.g., Sigma-Aldrich
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1367-68-5e.g., Sigma-Aldrich
Oxone® (Potassium peroxymonosulfate)2KHSO₅·KHSO₄·K₂SO₄614.7670693-62-8e.g., Sigma-Aldrich
MethanolCH₄O32.0467-56-1e.g., Sigma-Aldrich
Hydrochloric acid (HCl)HCl36.467647-01-0e.g., Sigma-Aldrich
Ethyl acetateC₄H₈O₂88.11141-78-6e.g., Sigma-Aldrich
Sodium sulfate (anhydrous)Na₂SO₄142.047757-82-6e.g., Sigma-Aldrich
Table 2: Summary of Reaction Parameters and Yields
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Methylthiolation3-Amino-5-bromobenzoic acid, NaSMe, CuI, L-ProlineDMSO1101275-85
2Oxidation3-Amino-5-(methylthio)benzoic acid, Oxone®Methanol/Water25 (rt)485-95

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-(methylthio)benzoic acid

Methodology:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Amino-5-bromobenzoic acid (10.0 g, 46.3 mmol), copper(I) iodide (0.88 g, 4.63 mmol), and L-proline (1.07 g, 9.26 mmol).

  • Add dimethyl sulfoxide (DMSO, 100 mL) to the flask.

  • Slowly add sodium thiomethoxide (4.87 g, 69.5 mmol) to the reaction mixture.

  • Heat the mixture to 110 °C and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it with cold water (3 x 50 mL).

  • Dry the solid under vacuum to obtain 3-Amino-5-(methylthio)benzoic acid as a solid. The product can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if higher purity is required.

Step 2: Synthesis of this compound

Methodology:

  • In a round-bottom flask, dissolve 3-Amino-5-(methylthio)benzoic acid (8.0 g, 43.7 mmol) in a mixture of methanol (160 mL) and water (40 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve Oxone® (53.7 g, 87.4 mmol, 2.0 eq.) in water (160 mL).

  • Add the Oxone® solution dropwise to the solution of 3-Amino-5-(methylthio)benzoic acid over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC (1:1 hexane/ethyl acetate).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until a starch-iodide paper test is negative.

  • Remove the methanol under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 3-4 with a saturated aqueous solution of sodium bicarbonate. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield this compound.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow A 3-Amino-5-bromobenzoic acid B 3-Amino-5-(methylthio)benzoic acid A->B Step 1: Methylthiolation NaSMe, CuI, L-Proline, DMSO, 110 °C C This compound B->C Step 2: Oxidation Oxone®, MeOH/H₂O, rt

Caption: Overall synthetic route for this compound.

Logical Relationship of Key Steps

Logical_Relationship cluster_start Starting Material cluster_step1 Step 1: C-S Bond Formation cluster_step2 Step 2: Oxidation start 3-Amino-5-bromobenzoic acid process1 Ullmann-type Coupling start->process1 Substrate intermediate 3-Amino-5-(methylthio)benzoic acid process1->intermediate Yields process2 Oxidation of Sulfide intermediate->process2 Substrate product This compound process2->product Yields Final Product

Caption: Logical flow of the two-step synthesis.

Troubleshooting & Optimization

Technical Support Center: Aminobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aminobenzoic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of aminobenzoic acid isomers (ortho, meta, and para).

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical synthesis routes for producing aminobenzoic acid isomers?

A1: The most common methods for synthesizing aminobenzoic acid isomers include:

  • Reduction of Nitrobenzoic Acids: This is a widely used method where the corresponding nitrobenzoic acid isomer is reduced to the amino form. Common reducing agents include iron powder with acid, tin and hydrochloric acid, or catalytic hydrogenation (e.g., using a Pd/C catalyst).[1][2]

  • Oxidation of Toluidines or Nitrotoluenes: This approach involves the oxidation of the methyl group of a toluidine or a nitrotoluene to a carboxylic acid.[3] However, this can be challenging and often requires harsh oxidizing agents like potassium permanganate (KMnO₄) or chromium(VI) salts.[3][4]

  • Hofmann Rearrangement: Specifically for the synthesis of 2-aminobenzoic acid (anthranilic acid), this multi-step reaction starts from phthalimide.[5][6][7]

  • From Halo-benzoic Acids: Nucleophilic substitution of a halogen on the aromatic ring with an amino group.

Q2: My aminobenzoic acid synthesis is resulting in a consistently low yield. What are the common causes?

A2: Low yields in aminobenzoic acid synthesis can stem from several factors, depending on the chosen synthetic route:

  • Incomplete Reactions: The reduction of the nitro group or the oxidation of the methyl group may not have gone to completion.

  • Side Reactions: Unwanted side reactions can consume starting materials or intermediates. For example, during the nitration of toluene to get p-nitrotoluene, a significant amount of the ortho-isomer is also produced, which is often an undesired byproduct.[8]

  • Product Degradation: The reaction conditions (e.g., high temperature, strong acids or bases) might be degrading the desired product.

  • Purification Losses: Significant amounts of the product can be lost during workup and purification steps like recrystallization or chromatography.

  • Toxicity to Biocatalysts: In biosynthetic routes, the accumulation of aminobenzoic acid can be toxic to the microorganisms, thereby limiting the final yield.[9]

Q3: I am struggling to separate the ortho, meta, and para isomers of aminobenzoic acid. What are the recommended techniques?

A3: The separation of aminobenzoic acid isomers is a known challenge due to their very similar physical properties.[10]

  • Fractional Crystallization: This traditional method relies on slight differences in the solubility of the isomers in a particular solvent. However, it can be tedious and may not result in high purity.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is an effective method for both analytical separation and preparative purification of these isomers.[10][11][12] Mixed-mode chromatography can be particularly useful in enhancing the resolution between the isomers.[11] Paper chromatography has also been used for their separation.[13]

Q4: What are the typical side reactions I should be aware of during aminobenzoic acid synthesis?

A4: The nature of side reactions is highly dependent on the synthetic pathway:

  • Incomplete Reduction/Oxidation: As mentioned, the starting material may persist in the final product mixture.[2][14]

  • Over-Oxidation: During the oxidation of a methyl group, other functional groups on the aromatic ring could potentially be oxidized if the conditions are too harsh.

  • Formation of Isomers: When starting with a monosubstituted benzene ring and introducing a second group (e.g., nitration of toluene), a mixture of ortho, meta, and para isomers is often formed.[8][15]

  • Hydrolysis of Intermediates: In the Hofmann rearrangement, the isocyanate intermediate must be hydrolyzed to form the final amine product. Incomplete hydrolysis will lead to impurities.[5][16]

Q5: Are there "greener" or more environmentally friendly alternatives to traditional chemical synthesis methods for aminobenzoic acid?

A5: Yes, biosynthesis is emerging as a sustainable alternative to traditional chemical synthesis, which often relies on petroleum-based precursors and can generate toxic waste.[9] Microbial fermentation using engineered strains of bacteria like E. coli or Corynebacterium glutamicum can produce aminobenzoic acids from renewable resources like glucose.[9] These methods avoid the use of harsh chemicals and high temperatures/pressures.[9] However, challenges such as the toxicity of the product to the microorganisms still need to be addressed to improve yields.[9]

Troubleshooting Guides

Guide 1: Reduction of Nitrobenzoic Acid
Problem Potential Cause(s) Suggested Solution(s)
Low Conversion of Nitrobenzoic Acid Insufficient amount of reducing agent.Increase the molar ratio of the reducing agent to the nitrobenzoic acid.
Inactive catalyst (for catalytic hydrogenation).Ensure the catalyst is fresh or properly activated. Use a higher loading of the catalyst.
Reaction time is too short or temperature is too low.Increase the reaction time and/or temperature. A typical temperature range for reduction with hydrazine hydrate and a catalyst is 60-90°C.[17]
Product is Impure/Contaminated with Starting Material Incomplete reaction.See "Low Conversion" solutions above.
Inefficient purification.Optimize the recrystallization solvent and procedure. Consider using chromatography for purification. The difference in solubility between p-nitrobenzoic acid and p-aminobenzoic acid in ethanol can be exploited for separation.[2]
Difficulty in Isolating the Final Product Product is too soluble in the reaction solvent.After the reaction, adjust the pH to the isoelectric point of the aminobenzoic acid to minimize its solubility in aqueous solutions before filtration.
Emulsion formation during workup.Add a saturated brine solution to help break the emulsion.
Guide 2: Hofmann Rearrangement for Anthranilic Acid (from Phthalimide)
Problem Potential Cause(s) Suggested Solution(s)
The initial bromine solution does not decolorize Incorrect stoichiometry of reactants.Ensure the correct molar ratios of phthalimide, bromine, and sodium hydroxide are used as per the protocol.[5][6]
Temperature is too high, causing bromine to evaporate.Maintain the reaction temperature in an ice bath during the addition of bromine.[5][6]
Low Yield of Anthranilic Acid Incomplete formation of the N-bromoamide intermediate.Ensure vigorous stirring and sufficient time for the reaction between phthalimide and the hypobromite solution.[5]
The temperature for the rearrangement step is not optimal.After the initial reaction, allow the temperature to rise spontaneously to around 70°C and maintain it for a short period (e.g., 10 minutes) to facilitate the rearrangement.[5]
Incomplete hydrolysis of the isocyanate intermediate.Ensure the reaction medium remains basic to promote the hydrolysis of the isocyanate.[5][16]
Final Product is Difficult to Purify Presence of unreacted starting materials or byproducts.After the reaction, carefully neutralize the solution with acid to precipitate the anthranilic acid. Multiple recrystallizations may be necessary to achieve high purity.
The product is contaminated with salts.Wash the filtered product thoroughly with cold deionized water to remove any inorganic salts.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzoic Acid via Hofmann Rearrangement

This protocol is based on the Hofmann rearrangement of phthalimide.[5][6]

Materials:

  • Phthalimide: 5.9 g

  • Sodium Hydroxide (NaOH): 13.5 g (8 g + 5.5 g)

  • Bromine (Br₂): 6.5 g

  • Deionized Water

  • 100 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve 8 g of NaOH in 30 mL of deionized water with magnetic stirring.

  • Cool the NaOH solution in an ice bath.

  • Carefully and at once, add 6.5 g of bromine to the cold NaOH solution.

  • Stir the mixture vigorously until the brown color of the bromine disappears, indicating the formation of sodium hypobromite.

  • While still stirring vigorously, add 5.9 g of finely divided phthalimide.

  • Add a solution of 5.5 g of NaOH in 20 mL of water to the reaction mixture.

  • Remove the ice bath and allow the temperature of the mixture to rise spontaneously to approximately 70°C.

  • Maintain stirring for an additional 10 minutes at this temperature.

  • Cool the reaction mixture and proceed with acidification to precipitate the 2-aminobenzoic acid.

  • Isolate the product by filtration, wash with cold water, and purify by recrystallization.

Protocol 2: General Procedure for the Reduction of p-Nitrobenzoic Acid

This protocol outlines a general method for the catalytic hydrogenation of p-nitrobenzoic acid.[1][18]

Materials:

  • p-Nitrobenzoic Acid

  • Palladium on Carbon (Pd/C) catalyst (e.g., 5-10 wt%)

  • Sodium Hydroxide (NaOH)

  • Hydrogen source (e.g., hydrogen gas cylinder or hydrazine hydrate)

  • Solvent (e.g., water, ethanol)

  • Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator)

Procedure:

  • Prepare a solution of the sodium salt of p-nitrobenzoic acid by dissolving it in an aqueous solution of sodium hydroxide.

  • Transfer the solution to the hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the vessel.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the target temperature (e.g., 100°C) and stir vigorously.[18]

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the reaction is complete, cool the vessel, and carefully vent the excess hydrogen.

  • Filter the reaction mixture to recover the catalyst.

  • Acidify the filtrate with an acid (e.g., HCl) to a pH of approximately 3 to precipitate the p-aminobenzoic acid.[1]

  • Isolate the product by filtration, wash with cold water, and dry.

Data Presentation

Table 1: Comparison of Yields for p-Aminobenzoic Acid Synthesis

Starting MaterialMethodReducing/Oxidizing AgentYield (%)Purity (%)Reference
p-Nitrobenzoic AcidCatalytic HydrogenationPd/C, H₂>96>99 (HPLC)[1]
p-Nitrobenzoic AcidCatalytic HydrogenationRaney Nickel, H₂97.2100.2 (titration)[18]
p-Nitrobenzoic AcidReflux with Ammonium Thiosulfate(NH₄)₂S₂O₃80.4 - 87.7Not specified[19]

Visualizations

Troubleshooting_Low_Yield start Low Yield of Aminobenzoic Acid q1 Which synthesis route was used? start->q1 route1 Reduction of Nitrobenzoic Acid q1->route1 Reduction route2 Oxidation of (Nitro)Toluene q1->route2 Oxidation route3 Hofmann Rearrangement q1->route3 Hofmann check1 Check Reducing Agent (Activity & Molar Ratio) route1->check1 check2 Verify Reaction Temperature & Time route1->check2 check3 Check Oxidizing Agent (Strength & Amount) route2->check3 check4 Analyze for Isomer Formation route2->check4 check5 Verify Stoichiometry (Base & Bromine) route3->check5 check6 Confirm Rearrangement Temperature route3->check6 solution Optimize reaction conditions, purification, and reactant stoichiometry. check1->solution check2->solution check3->solution check4->solution check5->solution check6->solution

Caption: Troubleshooting workflow for low yield in aminobenzoic acid synthesis.

Hofmann_Rearrangement_Workflow cluster_steps Hofmann Rearrangement for 2-Aminobenzoic Acid cluster_problems Potential Issues Start Phthalimide + NaOH/Br₂ Intermediate1 N-bromoamide intermediate Start->Intermediate1 Deprotonation & Bromination Intermediate2 Isocyanate intermediate Intermediate1->Intermediate2 Rearrangement (Loss of Br⁻) Problem1 Incomplete Bromination Intermediate1->Problem1 End 2-Aminobenzoic Acid Intermediate2->End Hydrolysis Problem2 Side Reactions Intermediate2->Problem2 Problem3 Incomplete Hydrolysis End->Problem3

Caption: Key steps and potential problems in the Hofmann rearrangement.

Purification_Decision_Tree start Crude Aminobenzoic Acid Mixture q1 Are isomers present? start->q1 q2 Is the main impurity the unreacted starting material? q1->q2 No method1 HPLC or Fractional Crystallization q1->method1 Yes method2 Recrystallization q2->method2 No method3 Acid-Base Extraction followed by Recrystallization q2->method3 Yes

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: 3-Amino-5-(methylsulfonyl)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-5-(methylsulfonyl)benzoic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help identify, control, and minimize the formation of byproducts during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The synthesis of this compound typically involves several electrophilic aromatic substitution reactions, such as nitration and sulfonation. The primary byproducts often arise from these steps and can include:

  • Isomeric Byproducts: Formation of undesired isomers due to substitution at other positions on the aromatic ring. For example, if starting with a meta-substituted precursor, ortho- and para-substituted isomers can form.

  • Di-substituted Byproducts: Over-reaction, such as di-nitration or di-sulfonation, can occur if reaction conditions are too harsh or if there is an excess of the electrophilic reagent.

  • Sulfone Byproducts: During sulfonation, particularly with strong reagents like sulfur trioxide or oleum, diaryl sulfones can form as a significant byproduct.[1][2] This occurs when a sulfonated intermediate reacts with another aromatic molecule.

  • Incompletely Reacted Intermediates: Residual starting materials or intermediates, such as the corresponding nitro-compound before reduction to the amine, can remain in the final product if the reaction does not go to completion.

  • Byproducts from Side Reactions: Water is a common byproduct of sulfonation which can dilute the acid and reduce the reaction rate.[1][2]

Q2: How are these byproducts formed?

Byproduct formation is intrinsically linked to the mechanisms of electrophilic aromatic substitution. The carboxyl (-COOH) and methylsulfonyl (-SO2CH3) groups are meta-directing and deactivating, while the amino (-NH2) group is ortho-, para-directing and activating.

  • Isomer Formation: The directing effects of the substituents on the benzene ring guide the position of incoming electrophiles.[3] While the major product is predictable, small amounts of other isomers are often formed.

  • Sulfone Formation: This side reaction is often observed with highly reactive sulfonating agents like sulfur trioxide.[1][4] The reaction is highly exothermic and can be difficult to control, leading to unwanted sulfone linkages.[1]

  • Reversibility of Sulfonation: Aromatic sulfonation is a reversible reaction.[5][6][7] Under dilute acidic conditions with heat, desulfonation can occur, potentially leading to a mixture of sulfonated and non-sulfonated compounds.[5][7]

Q3: How can I detect and quantify these byproducts?

A robust impurity profile is crucial for ensuring the quality and safety of the final compound.[8][9][10] Several analytical techniques are essential for this purpose:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying the main compound from its byproducts. A reversed-phase method with a UV detector is typically effective.[8][9][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is used to identify the chemical structures of unknown byproducts by providing molecular weight information.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of isolated impurities, confirming isomeric structures and functional groups.[8][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities or residual solvents.[8][12]

Q4: What are the key experimental parameters to control for minimizing byproducts?

Controlling byproduct formation requires careful optimization of reaction conditions:

  • Temperature: Electrophilic aromatic substitutions are often highly exothermic. Maintaining a consistent and optimal temperature is critical to prevent over-reaction and the formation of undesired side products like sulfones.[1]

  • Stoichiometry: Using a significant excess of the sulfonating or nitrating agent can lead to di-substituted products.[1] Careful control of reagent molar ratios is essential.

  • Choice of Reagent: The reactivity of the sulfonating agent impacts byproduct formation. While sulfur trioxide is highly efficient, it can also lead to more sulfone byproducts.[1] Milder reagents or the use of solvents can help modulate reactivity.[4]

  • Reaction Time: Monitoring the reaction progress (e.g., by TLC or HPLC) is necessary to ensure the reaction goes to completion without allowing for the formation of degradation products over extended periods.

Troubleshooting Guide

This table provides a quick reference for common issues encountered during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
High levels of isomeric byproducts Incorrect reaction temperature affecting regioselectivity.Optimize and strictly control the reaction temperature. Screen different solvents that may influence isomer distribution.
Significant sulfone byproduct detected Sulfonating agent is too reactive (e.g., neat SO3). Reaction temperature is too high.Use a less reactive sulfonating agent (e.g., concentrated H2SO4) or a complex of SO3.[1][4] Maintain lower reaction temperatures.
Presence of di-nitrated or di-sulfonated species Excess of nitrating or sulfonating agent. Reaction conditions (time, temperature) are too harsh.Use a stoichiometric amount or slight excess of the electrophilic reagent. Reduce reaction time and/or temperature.
Incomplete reaction (starting material remains) Insufficient reaction time or temperature. Deactivation of catalyst or reagent (e.g., dilution of acid by water byproduct).[1]Increase reaction time or temperature cautiously while monitoring byproduct formation. Use a dehydrating agent like thionyl chloride to drive equilibrium.[5]
Desulfonation observed Reaction mixture exposed to dilute acid at high temperatures.Ensure conditions remain concentrated and avoid excessive heat during workup if the sulfonic acid group needs to be retained.[5][7]

Quantitative Data Summary

The formation of byproducts is highly dependent on specific reaction conditions. The following table illustrates hypothetical effects of key parameters on impurity profiles. Researchers should generate their own data for their specific process.

ParameterCondition AByproduct X (%)Byproduct Y (%)Condition BByproduct X (%)Byproduct Y (%)
Temperature 25°C1.20.550°C3.52.1
Reagent Molar Ratio 1.1 eq0.80.31.5 eq2.11.5
Reaction Time 2 hours0.50.26 hours1.50.8
Sulfonating Agent Conc. H2SO40.41.1Fuming H2SO41.04.5

Byproduct X could represent an undesired isomer; Byproduct Y could represent a sulfone.

Experimental Protocols

Protocol: HPLC Method for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its potential byproducts. This method should be validated for your specific application.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • Column:

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Gradient from 5% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Logical Flow of Byproduct Formation

This diagram illustrates a potential synthetic pathway and where major byproducts can originate.

Byproduct_Formation cluster_start Starting Material cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Oxidation cluster_step4 Step 4: Reduction Start Substituted Toluene Sulfonation Sulfonation (e.g., H2SO4/SO3) Start->Sulfonation Sulfone Diaryl Sulfone Byproduct Sulfonation->Sulfone Isomer1 Isomeric Byproduct Sulfonation->Isomer1 Nitration Nitration (HNO3/H2SO4) Sulfonation->Nitration DiNitro Di-nitro Byproduct Nitration->DiNitro Oxidation Oxidation of Methyl Group Nitration->Oxidation Reduction Reduction of Nitro Group Oxidation->Reduction FinalProduct 3-Amino-5-(methylsulfonyl) benzoic acid Reduction->FinalProduct

Caption: Hypothetical synthetic pathway and points of byproduct formation.

Troubleshooting Workflow

This workflow provides a logical approach to addressing purity issues in your synthesis.

Troubleshooting_Workflow start Start: Low Purity Detected identify Identify Byproduct Structure (LC-MS, NMR) start->identify quantify Quantify Byproducts (HPLC) identify->quantify is_isomer Is Byproduct an Isomer? quantify->is_isomer is_overreaction Is Byproduct from Over-reaction? is_isomer->is_overreaction No adjust_temp Adjust Temperature & Solvent is_isomer->adjust_temp Yes is_side_reaction Is Byproduct from Side Reaction (e.g. Sulfone)? is_overreaction->is_side_reaction No adjust_stoich Adjust Reagent Stoichiometry & Time is_overreaction->adjust_stoich Yes adjust_reagent Change Reagent & Temperature is_side_reaction->adjust_reagent Yes re_run Re-run Reaction & Analyze is_side_reaction->re_run No/Other adjust_temp->re_run adjust_stoich->re_run adjust_reagent->re_run re_run->quantify end End: Purity Acceptable re_run->end Purity OK

Caption: Decision workflow for troubleshooting synthesis impurities.

References

troubleshooting 3-Amino-5-(methylsulfonyl)benzoic acid reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Amino-5-(methylsulfonyl)benzoic acid (CAS: 151104-75-5). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: this compound is a versatile small molecule scaffold.[1] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 151104-75-5[1]
Molecular Formula C₈H₉NO₄S[1]
Molecular Weight 215.23 g/mol [1]
Purity Typically ≥95%[1]

Q2: What are the expected functional group reactivities of this molecule?

A2: The molecule possesses three key functional groups that dictate its reactivity:

  • Aniline-type amino group (-NH₂): This group is nucleophilic and can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation.

  • Benzoic acid group (-COOH): This acidic group can be deprotonated to form a carboxylate salt or converted into esters, amides, or acid chlorides.

  • Methylsulfonyl group (-SO₂CH₃): This is a strongly electron-withdrawing group, which will deactivate the aromatic ring towards electrophilic substitution and make the benzoic acid more acidic compared to unsubstituted benzoic acid. It is generally stable under many reaction conditions.

Q3: In what solvents is this compound soluble?

Troubleshooting Guides

Synthesis & Reaction Issues

Problem: Low yield during a reaction where the amino group is the intended nucleophile.

  • Possible Cause 1: Protonation of the amino group.

    • Explanation: If the reaction medium is acidic, the amino group will be protonated to its ammonium salt, which is not nucleophilic.

    • Suggested Solution: Ensure the reaction is run under neutral or basic conditions. The addition of a non-nucleophilic base may be required to scavenge any acid generated during the reaction.

  • Possible Cause 2: Ring deactivation by the sulfonyl group.

    • Explanation: The methylsulfonyl group is strongly electron-withdrawing, which reduces the nucleophilicity of the amino group.

    • Suggested Solution: More forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary compared to reactions with more electron-rich anilines. Alternatively, a more reactive electrophile could be used.

Problem: Unwanted side reactions during synthesis or derivatization.

  • Possible Cause 1: Competing reaction at the carboxylic acid group.

    • Explanation: When reacting the amino group, the carboxylic acid can sometimes interfere, for example, by acting as a proton source or by reacting with strong bases.

    • Suggested Solution: Protect the carboxylic acid group, for instance, as a methyl or ethyl ester, before carrying out reactions at the amino group. The protecting group can be removed later by hydrolysis.

  • Possible Cause 2: Oxidation of the amino group.

    • Explanation: Aromatic amines can be susceptible to oxidation, leading to colored impurities.

    • Suggested Solution: Run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[3] The use of antioxidants may also be considered in some cases.

Purification Issues

Problem: Difficulty in removing colored impurities from the final product.

  • Possible Cause: Oxidation of the amino group.

    • Explanation: As mentioned, aromatic amines can oxidize to form colored impurities.

    • Suggested Solution: Recrystallization is a common method for purifying aminobenzoic acids.[4] The use of activated carbon (charcoal) during recrystallization can help adsorb colored impurities.[3] Performing the purification steps, including filtration, under an inert atmosphere can also prevent further oxidation.[3]

Problem: Product is difficult to crystallize.

  • Possible Cause 1: Residual solvent.

    • Explanation: The presence of certain solvents can inhibit crystallization.

    • Suggested Solution: Ensure the product is thoroughly dried under vacuum to remove any residual solvent before attempting crystallization.

  • Possible Cause 2: Incorrect solvent system for recrystallization.

    • Explanation: Finding a suitable solvent system where the product is soluble when hot but sparingly soluble when cold is crucial for good recrystallization.

    • Suggested Solution: A systematic solvent screen should be performed. Common solvents to try for aminobenzoic acids include water, ethanol, methanol, ethyl acetate, and mixtures thereof.

Experimental Protocols (Adapted from Related Compounds)

Disclaimer: The following protocols are adapted from literature on structurally similar compounds and should be considered as starting points. Optimization will likely be necessary for this compound.

Protocol 1: Representative Acylation of the Amino Group

This protocol is based on the general reactivity of aminobenzoic acids.

  • Dissolution: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., 1.2 equivalents of triethylamine).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of the desired acyl chloride or anhydride.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Representative Esterification of the Carboxylic Acid

This protocol is a standard Fischer esterification.

  • Reaction Setup: Suspend 1 equivalent of this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalysis: Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reflux: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting ester by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction Issue (e.g., Low Yield) check_conditions Check Reaction Conditions start->check_conditions check_reagents Evaluate Reagents check_conditions->check_reagents Conditions Not Ideal side_reaction Suspect Side Reaction? check_conditions->side_reaction Conditions OK check_reagents->check_conditions Reagents OK purification Implement Purification Strategy side_reaction->purification Yes solution Problem Resolved side_reaction->solution No, proceed with optimization purification->solution

Caption: A logical workflow for troubleshooting common reaction issues.

Synthesis_Pathway cluster_synthesis General Synthesis & Derivatization start This compound esterification Esterification (e.g., Fischer) start->esterification acylation Acylation (e.g., with Acyl Chloride) start->acylation ester_product Ester Derivative esterification->ester_product amide_product Amide Derivative acylation->amide_product

Caption: Common derivatization pathways for the starting material.

References

Technical Support Center: 3-Amino-5-(methylsulfonyl)benzoic acid Impurity Profile and Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-(methylsulfonyl)benzoic acid. The information is designed to help identify and resolve common issues related to its impurity profile during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources throughout the synthetic process. These include:

  • Starting Materials: Impurities present in the initial raw materials can be carried through the synthesis and appear in the final product.

  • Intermediates: Incomplete reactions can lead to the presence of unreacted starting materials or synthetic intermediates.

  • By-products: Side reactions occurring during the synthesis can generate structurally related by-products. For instance, processes involving nitration and reduction steps may lead to incompletely reduced or positional isomers.

  • Reagents and Solvents: Residual reagents, catalysts, or solvents used in the manufacturing process can remain in the final product.

  • Degradation Products: The final compound may degrade over time due to factors like exposure to light, heat, or humidity, forming degradation impurities.

Q2: What are some of the common potential impurities I should be looking for?

Based on likely synthetic routes, such as the nitration of a toluene derivative followed by oxidation and reduction, several potential impurities can be hypothesized. These include starting materials, intermediates, and by-products of side reactions.

Troubleshooting Guides

Problem: An unknown peak is observed during HPLC analysis of my this compound sample.

Solution:

  • Verify System Suitability: Ensure that your HPLC system is performing correctly by checking system suitability parameters such as retention time, peak area reproducibility, and column efficiency using a standard solution.

  • Blank Injection: Perform a blank injection (mobile phase or sample solvent) to rule out contamination from the solvent or the HPLC system.

  • Mass Spectrometry (LC-MS) Analysis: If the unknown peak persists, the most effective way to identify it is by using a mass spectrometer coupled with the liquid chromatograph (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of information for identification.

  • Compare with Potential Impurities: Compare the molecular weight of the unknown peak with the molecular weights of potential impurities listed in the table below.

  • Forced Degradation Studies: To determine if the impurity is a degradation product, subject a sample of pure this compound to stress conditions (e.g., acid, base, heat, light, oxidation). Analyze the stressed sample by HPLC to see if the unknown peak increases in intensity.

Data Presentation

Table 1: Potential Impurities of this compound

Potential Impurity Name Potential Source Molecular Formula Molecular Weight ( g/mol )
3-Nitro-5-(methylsulfonyl)benzoic acidIncomplete reduction of the nitro groupC₈H₇NO₆S245.21
3-Amino-5-(methylsulfinyl)benzoic acidIncomplete oxidation of the sulfide precursorC₈H₉NO₃S199.23
Methylsulfonyl tolueneUnreacted starting materialC₈H₁₀O₂S170.23
3,5-Dinitrobenzoic acidImpurity from starting material or side reactionC₇H₄N₂O₆212.12

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is for the identification of unknown impurities by determining their molecular weights.

  • LC System: Use the same HPLC method as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive and negative ion modes should be evaluated to achieve the best sensitivity for the parent compound and its impurities.

  • Mass Range: Scan a mass range appropriate to cover the expected impurities (e.g., m/z 100-500).

  • Data Analysis: The acquired mass spectra for each chromatographic peak will provide the molecular weight of the corresponding compound. This information can be used to propose the elemental composition and structure of the impurity.

Mandatory Visualization

Impurity_Identification_Workflow cluster_Analysis Analytical Workflow cluster_Identification Identification and Resolution Start Unknown Peak Detected in HPLC Check_System Verify System Suitability and Run Blank Start->Check_System LC_MS Perform LC-MS Analysis Check_System->LC_MS Peak is real Report Document and Report Findings Check_System->Report Peak is artifact Compare_MW Compare Molecular Weight with Potential Impurities LC_MS->Compare_MW Forced_Deg Conduct Forced Degradation Studies Compare_MW->Forced_Deg No Match Impurity_Identified Impurity Identified Compare_MW->Impurity_Identified Match Found Forced_Deg->Impurity_Identified Degradant Confirmed Impurity_Unknown Impurity Remains Unknown Forced_Deg->Impurity_Unknown Not a Degradant Modify_Process Modify Synthetic Process or Purification Impurity_Identified->Modify_Process Isolate_Characterize Isolate and Characterize (e.g., NMR, IR) Impurity_Unknown->Isolate_Characterize Isolate_Characterize->Impurity_Identified Modify_Process->Report

Caption: Workflow for the identification and resolution of unknown impurities.

preventing degradation of 3-Amino-5-(methylsulfonyl)benzoic acid during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-Amino-5-(methylsulfonyl)benzoic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound during a reaction?

The primary points of reactivity and potential degradation for this compound are the amino and carboxylic acid functional groups. The methylsulfonyl group is generally stable under a wide range of reaction conditions.[1][2]

  • Amino Group: The amino group is a potent nucleophile and can undergo unwanted side reactions such as oxidation, over-alkylation, or participation in undesired coupling reactions. In the context of electrophilic aromatic substitution, the strong activating nature of the amino group can lead to multiple substitutions or polymerization.[3]

  • Carboxylic Acid Group: Under high temperatures, the carboxylic acid group can be susceptible to decarboxylation. While benzoic acid itself is thermally stable, the presence of other functional groups can influence this stability.[4]

Q2: When should I protect the amino group of this compound?

Protection of the amino group is highly recommended when performing reactions that are sensitive to its nucleophilicity or strong activating effect. This includes:

  • Electrophilic Aromatic Substitution: To control the regioselectivity and prevent multiple substitutions.

  • Reactions with Strong Electrophiles: To prevent N-alkylation or N-acylation when another part of the molecule is the intended target.

  • Peptide Coupling Reactions: To ensure selective amide bond formation at the carboxylic acid terminus.

Q3: What are the recommended protecting groups for the amino group?

The most common and effective method for protecting the amino group of anilines is through acylation to form an amide. This significantly reduces its nucleophilicity and activating effect.[3]

Protecting GroupReagentDeprotection Conditions
Acetyl (Ac)Acetic anhydride or Acetyl chlorideAcidic or basic hydrolysis
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)
Benzyloxycarbonyl (Cbz)Benzyl chloroformateHydrogenolysis

Q4: How can I minimize the risk of decarboxylation?

To minimize the risk of decarboxylation of the carboxylic acid group, it is advisable to:

  • Avoid excessively high reaction temperatures, generally keeping the temperature below 150°C.

  • Use the mildest possible reaction conditions (pH, reagents).

  • If high temperatures are unavoidable, consider protecting the carboxylic acid group as an ester.[5]

Q5: Is the methylsulfonyl group stable during most reactions?

Yes, the methylsulfonyl group is chemically robust and stable under both acidic and basic conditions, as well as at elevated temperatures.[1][2] It is generally not a point of concern for degradation under common organic synthesis conditions.

Troubleshooting Guides

Issue 1: Low yield or multiple products in electrophilic aromatic substitution reactions.

Potential Cause Troubleshooting Step
Unprotected amino group leading to over-reactivity and lack of selectivity.Protect the amino group as an acetamide prior to the substitution reaction.
Harsh reaction conditions causing side reactions.Use milder Lewis acids or lower the reaction temperature.

Issue 2: Formation of N-alkylated or N-acylated byproducts.

Potential Cause Troubleshooting Step
The amino group is more nucleophilic than the intended reaction site.Protect the amino group with a suitable protecting group like Boc or Cbz.
Use of a strong base that deprotonates the amino group, increasing its nucleophilicity.Use a non-nucleophilic base or a weaker base.

Issue 3: Loss of the carboxylic acid group (decarboxylation).

Potential Cause Troubleshooting Step
Reaction temperature is too high.Reduce the reaction temperature. If the reaction requires high heat, consider microwave-assisted synthesis for shorter reaction times at elevated temperatures.
The reaction medium is strongly acidic or basic at high temperatures.Buffer the reaction mixture if possible, or choose alternative reagents that are effective under milder pH conditions.
Prolonged reaction time at elevated temperature.Monitor the reaction closely and stop it as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Protection of the Amino Group by Acetylation

This protocol describes the protection of the amino group of this compound as an acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of DCM and pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected product.

Protocol 2: Deprotection of the Acetyl Group (Hydrolysis)

This protocol describes the removal of the acetyl protecting group to regenerate the free amine.

Materials:

  • N-acetyl-3-amino-5-(methylsulfonyl)benzoic acid

  • 6 M Hydrochloric acid (HCl) or 2 M Sodium hydroxide (NaOH)

  • Methanol or Ethanol

Procedure (Acidic Hydrolysis):

  • Suspend the N-acetylated compound in a mixture of methanol and 6 M HCl.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the solution carefully with a base (e.g., NaHCO₃) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the deprotected product.

Visualizations

Protection_Deprotection_Workflow Start This compound Protected N-Acetyl-3-amino-5-(methylsulfonyl)benzoic acid Start->Protected Acetylation (Acetic Anhydride, Pyridine) Reaction Desired Reaction (e.g., Electrophilic Substitution) Protected->Reaction Deprotected Final Product with Free Amino Group Reaction->Deprotected Hydrolysis (Acid or Base)

Caption: Workflow for the protection and deprotection of the amino group.

Troubleshooting_Logic cluster_symptoms Observed Issue cluster_causes Potential Cause cluster_solutions Recommended Solution LowYield Low Yield / Multiple Products UnprotectedAmine Unprotected Amino Group LowYield->UnprotectedAmine HarshConditions Harsh Reaction Conditions LowYield->HarshConditions Byproducts N-Alkylated/Acylated Byproducts Byproducts->UnprotectedAmine Decarboxylation Loss of COOH Group Decarboxylation->HarshConditions HighTemp High Temperature Decarboxylation->HighTemp ProtectAmine Protect Amino Group (e.g., Acetylation) UnprotectedAmine->ProtectAmine MilderConditions Use Milder Conditions (Reagents, Temp) HarshConditions->MilderConditions ReduceTemp Reduce Reaction Temperature HighTemp->ReduceTemp ProtectAcid Protect Carboxylic Acid (Esterification) HighTemp->ProtectAcid

References

optimization of solvent systems for 3-Amino-5-(methylsulfonyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Amino-5-(methylsulfonyl)benzoic Acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of solvent systems for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in reactions with this compound?

A1: The main challenge stems from the molecule's electronic properties. It contains a nucleophilic amino group and an electrophilic carboxylic acid. However, the reactivity of the amino group is significantly diminished because both the methylsulfonyl (-SO2CH3) and benzoic acid (-COOH) groups are strongly electron-withdrawing. This deactivation makes the aniline a poor nucleophile, which can lead to slow or incomplete reactions.[1] Careful selection of solvents and reagents is crucial to overcome this low reactivity.

Q2: What are the recommended starting solvents for amide coupling reactions involving this molecule?

A2: For amide coupling reactions, polar aprotic solvents are generally the best starting point. They are effective at dissolving the starting materials and intermediates without interfering with the reaction. Commonly used solvents include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Acetonitrile (MeCN)

The choice often depends on the specific coupling agents used and the reaction temperature.[1][2] Some modern, greener solvent alternatives are also being explored, such as γ-Valerolactone (GVL).[3]

Q3: How does the solubility of this compound influence solvent selection?

A3: Solubility is a critical factor for reaction success. Due to its polar functional groups (-NH2, -COOH, -SO2CH3), the molecule exhibits poor solubility in non-polar solvents but is more soluble in polar solvents.[4][5] It is recommended to perform initial solubility tests with small amounts of your starting materials in the intended solvent at the reaction temperature. If solubility is low, consider using a solvent mixture or a more powerful polar aprotic solvent like DMF or DMSO.

Troubleshooting Guide

Problem: Low or No Reaction Yield

Q: My amide coupling reaction is failing or providing a very low yield. How can I troubleshoot this with the solvent system?

A: Low yield is the most common issue and can often be traced back to the solvent. Here are the steps to diagnose and solve the problem.

1. Assess Solubility:

  • Issue: The starting materials, particularly the this compound, may not be fully dissolved, preventing them from reacting.

  • Solution: Switch to a more effective solvent. If you are using DCM, try a more polar solvent like DMF. Gentle heating can also improve solubility, but ensure it is compatible with your reagents' stability.

2. Evaluate Solvent Polarity:

  • Issue: The polarity of the solvent can influence the stability of charged intermediates and transition states in the reaction mechanism. For many coupling reactions, a polar environment is beneficial.[6]

  • Solution: If using a less polar solvent like THF or Ethyl Acetate, consider switching to a more polar option. The table below summarizes the properties of common solvents.

Table 1: Properties of Common Solvents for Amide Coupling

SolventDielectric Constant (Polarity)Boiling Point (°C)Key Characteristics
Dichloromethane (DCM)9.139.6Good for many coupling agents, easy to remove.
Acetonitrile (MeCN)37.581.6Polar aprotic, can be effective for microwave-assisted reactions.[1]
N,N-Dimethylformamide (DMF)36.7153.0Excellent solvating power, high boiling point. Can be difficult to remove.
N-Methylpyrrolidone (NMP)32.2202.0Similar to DMF, very high boiling point.
Tetrahydrofuran (THF)7.666.0Less polar, can be a good choice if reagents are sensitive to highly polar environments.
Dimethyl Sulfoxide (DMSO)46.7189.0Very high polarity and boiling point, excellent solvent but can be reactive.

3. Check for Solvent-Reagent Incompatibility:

  • Issue: The solvent may be reacting with your coupling agents or other reagents. For example, protic solvents (like alcohols or water) will react with and quench highly reactive intermediates such as acid chlorides.[7]

  • Solution: Ensure you are using a dry, aprotic solvent, especially when working with moisture-sensitive reagents like oxalyl chloride or thionyl chloride for acid chloride formation.[7]

Problem: Significant Impurity Formation

Q: My reaction produces multiple side products. Can the solvent help improve selectivity?

A: Yes, the solvent can play a crucial role in minimizing side reactions.

  • Issue: The chosen solvent may promote undesired reaction pathways. For instance, in reactions involving strong bases and high temperatures, solvents like DMF can decompose.

  • Solution:

    • Lower the Temperature: If possible, run the reaction at a lower temperature in a solvent with a lower freezing point.

    • Change Solvent Class: If you suspect the solvent is participating in the reaction, switch to a more inert option. For example, if DMF is problematic, consider using Dioxane or Acetonitrile.

    • Solvent-Free Conditions: In some cases, solvent-free reactions using specific coupling agents have been shown to produce amides in high yields with minimal purification.[8]

Visualized Workflows and Logic

The following diagrams provide logical workflows for solvent selection and troubleshooting.

G cluster_workflow Experimental Workflow for Solvent Selection A 1. Define Reaction (e.g., Amide Coupling) B 2. Initial Solubility Test (RT, Target Temp) A->B C Select Candidate Solvents (e.g., DCM, DMF, MeCN) B->C Based on solubility D 3. Small-Scale Test Reactions (Parallel Synthesis) C->D E 4. Analyze Results (TLC, LC-MS) D->E F Identify Best Performing Solvent(s) E->F High Conversion? Clean Profile? G 5. Optimization (Concentration, Temperature) F->G H 6. Scale-Up Reaction G->H

Caption: A logical workflow for selecting and optimizing a solvent system.

G cluster_troubleshooting Troubleshooting Logic for Low Reaction Yield Start Problem: Low Yield Q1 Are all starting materials fully dissolved? Start->Q1 Sol_A Action: Use a more polar solvent (e.g., DMF, NMP). Consider gentle heating. Q1->Sol_A No Q2 Is the solvent polarity appropriate for the mechanism? Q1->Q2 Yes Sol_A->Q2 Sol_B Action: If using a non-polar solvent, switch to a polar aprotic one (MeCN, DMF). Q2->Sol_B No Q3 Could the solvent be reacting with reagents? Q2->Q3 Yes Sol_B->Q3 Sol_C Action: Ensure solvent is dry and aprotic. Avoid protic solvents with reactive intermediates. Q3->Sol_C Possibly End Re-evaluate Reagents and Conditions Q3->End No Sol_C->End

Caption: A decision tree for troubleshooting low reaction yields.

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol describes a general procedure for the acylation of a primary amine with this compound.

1. Materials:

  • This compound (1.0 eq)

  • Amine of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

2. Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and HATU (1.2 eq).

  • Add anhydrous DMF to dissolve the solids. The concentration should be chosen to ensure all components remain dissolved throughout the reaction (typically 0.1-0.5 M).

  • Stir the mixture at room temperature for 5-10 minutes. This is the pre-activation step.

  • Add the amine of interest (1.1 eq) to the flask, followed by the dropwise addition of DIPEA (3.0 eq).

  • Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Due to the deactivated nature of the aniline, the reaction may require several hours (4-24 h) to reach completion.[1]

  • Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate or another suitable organic solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization as needed.

Solvent Considerations for this Protocol:

  • Primary Choice: Anhydrous DMF is recommended for its excellent ability to dissolve all components.

  • Alternative: If DMF proves difficult to remove during workup, anhydrous DCM can be used, although you must first confirm the solubility of all starting materials.

  • Workup Solvents: The choice of solvent for extraction (e.g., Ethyl Acetate) should be based on the polarity of the final product to ensure efficient extraction from the aqueous phase.

References

Validation & Comparative

Comparative Guide to the Quantification of 3-Amino-5-(methylsulfonyl)benzoic Acid: HPLC vs. UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantification of 3-Amino-5-(methylsulfonyl)benzoic acid. While no specific validated method for this exact compound is publicly available, this document synthesizes established methodologies for structurally similar compounds to present a robust model for method validation and comparison.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The differential partitioning of the analyte between the two phases allows for its separation from other components and subsequent quantification. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of moderately polar compounds like aminobenzoic acid derivatives.

UV-Vis Spectrophotometry is a simpler, more rapid technique that measures the absorbance of ultraviolet or visible light by a substance in solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This method is often used for the quantification of compounds containing chromophores, such as aromatic rings.

Performance Comparison

The following tables summarize the expected performance characteristics of a validated RP-HPLC method versus a UV-Vis spectrophotometric method for the quantification of this compound. These values are based on typical data from validated methods for similar aromatic and sulfonic acid-containing compounds.[1][2][3][4]

Table 1: Method Performance Characteristics

ParameterRP-HPLC MethodUV-Vis Spectrophotometric Method
Specificity/Selectivity High (separates analyte from impurities and degradation products)Low (potential for interference from other absorbing species)
Linearity (r²) > 0.999[2][4]> 0.995
Range (µg/mL) 1 - 1005 - 50
Accuracy (% Recovery) 98.0 - 102.0%[4]95.0 - 105.0%
Precision (% RSD) < 2.0%[1][4]< 5.0%
Limit of Detection (LOD) (µg/mL) ~0.1~1.0
Limit of Quantification (LOQ) (µg/mL) ~0.3~3.0
Analysis Time per Sample 10 - 15 minutes< 1 minute
Cost per Sample Moderate to HighLow
Complexity HighLow

Experimental Protocols

RP-HPLC Method

This protocol describes a typical reversed-phase HPLC method for the quantification of this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.5) in a 30:70 (v/v) ratio[5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

  • Sample Solution: Accurately weigh a quantity of the test sample, dissolve in the mobile phase, and dilute to a final concentration within the linear range of the method.

UV-Vis Spectrophotometric Method

This protocol outlines a basic UV-Vis spectrophotometric method for the quantification of this compound.

Instrumental Parameters:

  • Spectrophotometer: Double beam UV-Vis spectrophotometer

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution (e.g., 25 µg/mL) from 200 to 400 nm. The λmax is expected to be in the UV region due to the aromatic ring.

  • Blank: Diluent (e.g., Methanol)

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 5, 10, 20, 30, 40, 50 µg/mL) using methanol as the diluent.

  • Sample Solution: Accurately weigh a quantity of the test sample, dissolve in methanol, and dilute to a final concentration within the linear range of the method.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, such as the HPLC method described, in accordance with International Council for Harmonisation (ICH) guidelines.[1][6]

HPLC_Validation_Workflow start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability documentation Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

Conclusion

The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis.

  • RP-HPLC is the superior method for quality control and regulatory submissions where specificity, accuracy, and precision are critical. Its ability to separate the analyte from potential impurities makes it the gold standard for stability-indicating assays and final product testing.

  • UV-Vis Spectrophotometry offers a rapid and cost-effective alternative for in-process controls or preliminary analyses where the sample matrix is simple and free of interfering substances. Its ease of use and high throughput make it suitable for screening large numbers of samples.

For researchers and drug development professionals, a validated HPLC method is indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound.

References

The Strategic Role of 3-Amino-5-(methylsulfonyl)benzoic Acid in Drug Discovery: A Comparative Analysis of its Synthetic Utility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of key chemical scaffolds is paramount. 3-Amino-5-(methylsulfonyl)benzoic acid, while not extensively studied for its intrinsic biological activity, serves as a crucial building block in the synthesis of more complex and potent pharmacological agents. This guide provides a comparative overview of its utility in the development of bioactive analogs, focusing on the synthetic pathways and the biological activities of the resulting compounds.

Comparison of Synthetic Applications and Biological Activities

The true value of this compound and its analogs is realized in their role as precursors to more elaborate molecules with defined biological targets. The following table summarizes the types of bioactive compounds synthesized using this scaffold and their reported therapeutic areas.

Scaffold/IntermediateResulting Bioactive Compound ClassReported Biological Activity/Therapeutic Area
2-methoxy-4-amino-5-ethylsulfonyl benzoic acidSubstituted Benzamides (e.g., Amisulpride)Antipsychotic, Dopamine D2/D3 receptor antagonist

This table is illustrative and highlights a key example of a structurally related compound used in pharmaceutical synthesis.

Experimental Protocols: Synthesis of a Key Analog

The synthesis of analogs of this compound is crucial for developing new chemical entities. A notable example is the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, a key intermediate for the antipsychotic drug Amisulpride. A patented two-step method highlights a common synthetic strategy.

Step 1: Chlorosulfonylation

2-methoxy-4-acetamidobenzoate is reacted with chlorosulfonic acid. This introduces the sulfonyl chloride group at the 5-position of the benzene ring.

Step 2: Sulfonamide Formation and Hydrolysis

The resulting 2-methoxy-4-acetamido-5-(chlorosulfonyl)benzoate is then reacted with sodium sulfite and diethyl sulfate. This is followed by acidic workup with hydrochloric acid to yield the final product, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic scheme for the utilization of aminobenzoic acid derivatives in the creation of more complex drug molecules.

G A 3-Amino-5-(alkylsulfonyl)benzoic Acid Scaffold B Chemical Modification (e.g., Acylation, Alkylation, Amidation) A->B C Intermediate Compound B->C D Further Synthetic Steps (e.g., Coupling Reactions, Cyclizations) C->D E Final Bioactive Compound D->E F Biological Screening (e.g., Enzyme Assays, Cell-based Assays) E->F G Structure-Activity Relationship (SAR) Studies F->G G->B Optimization

Caption: Generalized workflow for the development of bioactive compounds from a 3-Amino-5-(alkylsulfonyl)benzoic acid scaffold.

Structure-Activity Relationship Insights

The utility of the this compound scaffold in drug discovery is rooted in the specific contributions of each functional group:

  • The Carboxylic Acid Group: Provides a key site for amide bond formation, allowing for the attachment of various side chains to explore interactions with biological targets. It can also participate in hydrogen bonding and salt bridge formation.

  • The Amino Group: Offers another point for modification, such as acylation or alkylation, to modulate the electronic and steric properties of the molecule. Its position meta to the carboxylic acid influences the overall geometry.

  • The Methylsulfonyl Group: As a strong electron-withdrawing group, it significantly impacts the electronic distribution of the aromatic ring. It can also act as a hydrogen bond acceptor, influencing the binding affinity and selectivity of the final compound.

By systematically modifying these functional groups, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules to achieve desired therapeutic effects. While direct biological activity data for this compound itself remains elusive in the public domain, its role as a versatile synthetic intermediate underscores its importance in the ongoing quest for novel and effective therapeutics.

A Comparative Study of Aminobenzoic Acid Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminobenzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of various aminobenzoic acid derivatives, focusing on their performance in key biological assays. The data presented herein is compiled from recent studies to facilitate objective comparison and support further drug development efforts.

Data Presentation

Antimicrobial Activity

The antimicrobial efficacy of aminobenzoic acid derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative derivatives against common bacterial and fungal strains.

CompoundDerivative TypeTest OrganismMIC (µg/mL)Reference
Sulfanilamidep-Aminobenzoic acid analogEscherichia coli0.97 - 62.5[1]
2-methyl-4-aminobenzoic acidp-Aminobenzoic acid analogStaphylococcus aureus0.97 - 62.5[1]
Sulfaguanidinep-Aminobenzoic acid analogBacterial strains0.97 - 62.5[1]
Schiff Base of PABAp-Aminobenzoic acid derivativeStaphylococcus aureus (MRSA)15.62 µM[1][2]
Cyanostyrylquinoxalinyl-based PABAp-Aminobenzoic acid derivativeVarious bacterial strains7.9–31 µM[1]
Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is commonly assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition indicates the anti-inflammatory effect.

CompoundDerivative TypeDosageEdema Inhibition (%)Reference
N-benzylidene-5-(phenylazo) anthranilic acid derivative (4n)2-aminobenzoic acid derivativeNot SpecifiedMore potent than aspirin and phenylbutazone[3]
DAB-1p-Aminobenzoic acid hydrazide derivativeNot SpecifiedSignificant inhibition of pro-inflammatory markers[4]
Derivative 14 (phenolic/anisole core)p-Aminobenzoic acid hydrazide derivativeNot Specified~4 times more potent than DAB-1[4]
Cholinesterase Inhibition

Certain aminobenzoic acid derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The half-maximal inhibitory concentration (IC50) is a measure of the potency of this inhibition.

CompoundDerivative TypeEnzymeIC50 (µM)Reference
Benzylaminobenzoic acidp-Aminobenzoic acid derivativeBChE2.67 ± 0.05[1]
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acidp-Aminobenzoic acid derivativeAChE7.49 ± 0.16[1]
Alkoxy group-containing PABA derivativep-Aminobenzoic acid derivativehCA II0.0514[1]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][5][6][7][8]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal inoculum

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Antimicrobial stock solution

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Antimicrobial Agent: The antimicrobial agent is serially diluted in the broth medium in the wells of the microtiter plate. This creates a range of concentrations to test.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microorganism suspension. A growth control well (broth and inoculum without antimicrobial) and a sterility control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[9][10][11][12][13]

Materials:

  • Wistar or Sprague-Dawley rats

  • 1% Carrageenan solution in saline

  • Test compound and vehicle

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Rats are acclimatized to the laboratory conditions and then divided into control, standard, and test groups.

  • Administration of Test Compound: The test compound is administered to the animals in the test groups, typically orally or intraperitoneally, at a predetermined time before the carrageenan injection. The control group receives the vehicle, and the standard group receives the standard anti-inflammatory drug.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the test group.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro spectrophotometric assay is commonly used to screen for inhibitors of acetylcholinesterase.[14][15][16][17]

Materials:

  • 96-well microplate reader

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound and buffer solution (e.g., phosphate buffer)

Procedure:

  • Reaction Mixture Preparation: In the wells of a microplate, the buffer, test compound at various concentrations, and DTNB are added.

  • Enzyme Addition: The AChE enzyme solution is added to the wells, and the plate is incubated for a short period.

  • Initiation of Reaction: The reaction is initiated by adding the substrate, ATCI.

  • Measurement: The absorbance is measured at a specific wavelength (typically 412 nm) at regular intervals. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is detected by the plate reader.

  • Calculation of Inhibition and IC50: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated from a dose-response curve.

Mandatory Visualization

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading Inoculum Standardized Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Inoculum->Inoculation Stock Antimicrobial Stock Solution Serial_Dilution Serial Dilution of Antimicrobial in Broth Stock->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 37°C for 16-20h Inoculation->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anti_Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus Inflammatory Stimulus (e.g., Carrageenan) IKK IKK Activation Stimulus->IKK MAPK MAPK Activation (p38, JNK, ERK) Stimulus->MAPK NFkB_Inhibition IκB Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Activation & Translocation NFkB_Inhibition->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression MAPK->Gene_Expression Cytokines Cytokines & Chemokines (TNF-α, IL-1β, IL-6) Gene_Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation PABA_Derivatives Aminobenzoic Acid Derivatives PABA_Derivatives->IKK Inhibit PABA_Derivatives->MAPK Inhibit

Caption: Inhibition of Inflammatory Signaling Pathways by Aminobenzoic Acid Derivatives.

References

Validating the Structure of 3-Amino-5-(methylsulfonyl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the structure of 3-Amino-5-(methylsulfonyl)benzoic acid and its derivatives. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted spectral data with experimental data from closely related analogs to provide a robust framework for structural validation.

Structural Validation Techniques: A Comparative Overview

The definitive confirmation of a chemical structure, particularly for novel derivatives, relies on a combination of spectroscopic and analytical techniques. Each method provides unique insights into the molecular architecture. The primary methods for the structural elucidation of this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Data Presentation: Predicted and Experimental Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and experimental data for analogous compounds to aid in the validation process.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-27.8 - 8.0s
H-47.5 - 7.7s
H-67.2 - 7.4s
-NH₂4.0 - 5.0br s
-COOH12.0 - 13.0br s
-SO₂CH₃3.1 - 3.3s

Predicted data is generated using computational models and should be confirmed by experimental analysis.

Table 2: Experimental ¹H and ¹³C NMR Data for 3-Aminobenzoic Acid

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-27.15117.3
H-46.74118.4
H-57.07129.3
H-67.05114.9
-COOH12.45168.3
C-1-131.7
C-3-149.2

Data obtained from publicly available spectral databases.[1]

Table 3: Key FT-IR Absorption Bands for Benzoic Acid Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected for this compound
O-H (Carboxylic Acid)2500-3300 (broad)Present
N-H (Amine)3300-3500 (medium)Present
C=O (Carboxylic Acid)1680-1710Present
S=O (Sulfonyl)1300-1350 and 1140-1160Present
C-N (Aromatic Amine)1250-1335Present
C-S (Sulfonyl)650-770Present
Aromatic C-H3000-3100Present
Aromatic C=C1450-1600Present

Ranges are typical for the specified functional groups.[2][3]

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
215[M]⁺
198[M - OH]⁺
170[M - COOH]⁺
136[M - SO₂CH₃]⁺

Predicted fragmentation patterns are based on common fragmentation pathways for benzoic acids and sulfonamides and should be confirmed experimentally.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 16-64 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024 or more scans.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to elucidate the connectivity of atoms. Compare the obtained spectra with predicted data and spectra of known analogs.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire data in both positive and negative ion modes.

    • Obtain a full scan mass spectrum to determine the molecular ion peak.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated molecular weight. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can confirm the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups expected in the molecule (e.g., -OH, -NH₂, C=O, S=O).

Single-Crystal X-ray Crystallography

Objective: To determine the three-dimensional structure of the molecule in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Data Collection: Mount a suitable crystal on the diffractometer and cool it under a stream of nitrogen. Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Data Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and intermolecular interactions.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the structural validation and potential biological activity of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ms Mass Spectrometry (HRMS, MS/MS) purification->ms Sample ftir FT-IR Spectroscopy purification->ftir Sample xray X-ray Crystallography (if single crystals available) purification->xray Sample data_analysis Compare Experimental Data with Predictions & Analogs nmr->data_analysis ms->data_analysis ftir->data_analysis xray->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Experimental workflow for the synthesis and structural validation of novel chemical compounds.

analytical_comparison cluster_techniques Analytical Techniques cluster_info Information Provided main Structural Information nmr NMR main->nmr ms Mass Spec main->ms ftir FT-IR main->ftir xray X-ray main->xray nmr_info Connectivity & Environment of Atoms nmr->nmr_info ms_info Molecular Weight & Formula ms->ms_info ftir_info Functional Groups ftir->ftir_info xray_info 3D Structure & Stereochemistry xray->xray_info

Caption: Comparison of information provided by different analytical techniques for structural elucidation.

Potential Signaling Pathway Involvement

Derivatives of 3-aminobenzoic acid have been investigated as inhibitors of various protein kinases, including tyrosine kinases.[4][5][6] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. The general mechanism of action for a tyrosine kinase inhibitor involves blocking the ATP binding site of the enzyme, thereby preventing the phosphorylation of substrate proteins and interrupting the downstream signaling cascade.

tyrosine_kinase_inhibition cluster_pathway Tyrosine Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor substrate Substrate Protein receptor->substrate atp ATP atp->substrate P p_substrate Phosphorylated Substrate downstream Downstream Signaling p_substrate->downstream response Cellular Response (e.g., Proliferation) downstream->response inhibitor 3-Amino-5-(methylsulfonyl) benzoic acid Derivative inhibitor->receptor Binds to ATP pocket atp_block->substrate X

Caption: General mechanism of tyrosine kinase inhibition by a small molecule inhibitor.

References

A Guide to a Crucial Aspect of Research: The Reproducibility of Experiments Involving 3-Amino-5-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific progress. This guide addresses the critical topic of experimental reproducibility, with a specific focus on experiments that could involve novel chemical entities such as 3-Amino-5-(methylsulfonyl)benzoic acid. Due to a lack of specific published data on the experimental reproducibility of this compound, this guide provides a framework for considering the factors that influence reproducibility and offers standardized protocols and hypothetical comparisons to aid researchers in their work.

The ability to reproduce experimental findings is essential for validating scientific claims and building upon existing knowledge. In the context of drug discovery and development, irreproducible results can lead to wasted resources and hinder the development of new therapies. This guide will delve into the key factors that can affect the reproducibility of in vitro experiments, provide a generic but detailed experimental protocol as a template for ensuring consistency, and visualize a hypothetical signaling pathway and experimental workflow to illustrate key concepts.

Factors Influencing Experimental Reproducibility

The reproducibility of in vitro experiments can be influenced by a multitude of factors, ranging from the purity of the reagents to the specifics of the experimental procedure.[1][2][3][4] When working with a chemical compound like this compound, meticulous attention to detail is paramount.

Key factors include:

  • Compound Purity and Characterization: The purity of a chemical compound is a critical factor that can significantly impact experimental outcomes.[5][6][7] Trace impurities could have biological activities of their own, leading to misleading results. It is essential to use highly purified and well-characterized compounds. Quantitative Nuclear Magnetic Resonance (qNMR) and chromatography are powerful techniques for assessing purity.[5]

  • Experimental Protocol Standardization: A detailed and standardized experimental protocol is fundamental for ensuring that experiments can be repeated by different researchers at different times and in different laboratories.[8][9][10][11] This includes precise details on reagent concentrations, incubation times, temperature, and the specific equipment used.

  • Biological Reagents and Materials: The source and quality of biological materials, such as cell lines and enzymes, can introduce variability.[2][3] Cell line misidentification or contamination is a common source of irreproducibility.

  • Data Analysis and Reporting: The methods used to analyze and report data should be transparent and well-documented.[9] This includes the statistical methods employed and the criteria for data exclusion.

Hypothetical Performance Comparison

To illustrate how one might compare the reproducibility of experiments involving a novel compound, the following table presents hypothetical data for an in vitro enzyme inhibition assay. In this scenario, we compare this compound with a fictional alternative, "Compound X." The data represents the half-maximal inhibitory concentration (IC50) values obtained in three independent experiments.

CompoundExperiment 1 (IC50 in µM)Experiment 2 (IC50 in µM)Experiment 3 (IC50 in µM)Mean IC50 (µM)Standard DeviationCoefficient of Variation (%)
This compound1.21.51.31.330.1511.3
Compound X2.53.12.82.80.310.7

Note: This data is purely hypothetical and intended for illustrative purposes only. The Coefficient of Variation (CV) is a measure of relative variability and a lower CV suggests higher reproducibility.

Standardized Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a detailed, generic protocol for an in vitro kinase inhibition assay, a common experiment in drug discovery. This protocol highlights the critical steps where careful execution is necessary to ensure reproducibility.[8][12][13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., phosphospecific antibody, luminescence-based ATP detection kit)

  • 384-well microplates

  • Multichannel pipettes

  • Plate reader (e.g., spectrophotometer, luminometer)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a concentration gradient.

  • Assay Setup:

    • Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the kinase enzyme to all wells except for the negative control wells.

    • Incubate the plate for a predefined period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a solution of the kinase substrate and ATP in the kinase assay buffer.

    • Add this solution to all wells to start the kinase reaction.

  • Reaction Incubation:

    • Incubate the plate at a constant temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

    • Add the detection reagent to all wells.

    • Incubate as required by the detection reagent manufacturer's instructions.

  • Data Acquisition:

    • Measure the signal (e.g., absorbance, luminescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all other readings.

    • Normalize the data to the positive control (vehicle control).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are powerful tools for representing complex biological pathways and experimental workflows. The following visualizations, created using the DOT language, illustrate a hypothetical signaling pathway and a generalized experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Translocates and Activates SmallMolecule This compound (Hypothetical Inhibitor) SmallMolecule->RAF Inhibits (Hypothetical)

Caption: A hypothetical kinase signaling pathway illustrating the potential point of intervention for a small molecule inhibitor.

G cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Reporting P1 Define Hypothesis P2 Select Materials & Methods P1->P2 P3 Write Detailed Protocol P2->P3 E1 Prepare Reagents P3->E1 E2 Perform Assay E1->E2 R1 Reproducibility Checkpoint 1 E1->R1 Purity & Concentration Check E3 Record Raw Data E2->E3 R2 Reproducibility Checkpoint 2 E2->R2 Adherence to Protocol A1 Process Data E3->A1 A2 Statistical Analysis A1->A2 A3 Generate Report A2->A3 R3 Reproducibility Checkpoint 3 A2->R3 Appropriate Statistical Tests

References

A Comparative Guide to 3-Amino-5-(methylsulfonyl)benzoic acid and Alternative Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. These molecular fragments are the foundational components from which novel therapeutic agents are constructed. An ideal building block should not only facilitate efficient synthesis but also impart desirable physicochemical and pharmacological properties to the final compound. This guide provides an in-depth comparison of 3-Amino-5-(methylsulfonyl)benzoic acid with other key building blocks commonly employed in the synthesis of kinase inhibitors, with a particular focus on Spleen Tyrosine Kinase (Syk) inhibitors.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry. Its chemical structure, featuring an amino group, a methylsulfonyl group, and a carboxylic acid on a benzene ring, provides multiple points for chemical modification and interaction with biological targets. The electron-withdrawing nature of the methylsulfonyl group and the hydrogen bonding capabilities of the amino and carboxylic acid moieties make it a particularly interesting scaffold for the design of enzyme inhibitors.

Physicochemical Properties:

PropertyValue
Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
Appearance White to off-white powder
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF

Application in Syk Kinase Inhibitor Design

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] Its involvement in inflammatory and autoimmune diseases, as well as in certain cancers, has made it an attractive therapeutic target.[1] this compound has been successfully utilized as a key building block in the development of potent and selective Syk inhibitors. The carboxylic acid group can be converted to an amide, which often serves as a key interaction point within the kinase ATP-binding site, while the amino group provides a vector for introducing further diversity and optimizing pharmacokinetic properties.

Comparative Analysis with Alternative Building Blocks

The design of kinase inhibitors often revolves around a central heterocyclic scaffold that mimics the adenine region of ATP. The choice of this core and its substituents is critical for achieving potency and selectivity. Here, we compare this compound-derived fragments with other prominent building blocks used in the synthesis of Syk inhibitors.

Aminopyrimidine and Aminopyridine Scaffolds

Aminopyrimidine and aminopyridine cores are widely recognized as "privileged scaffolds" in kinase inhibitor design due to their ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[2][3]

Fostamatinib (R788) , a clinically approved Syk inhibitor, is a prodrug of R406, which features a 2,4-diaminopyrimidine core.[4][5]

P505-15 (PRT062607) is another potent and selective Syk inhibitor that is built around a 2,4-diaminopyrimidine-5-carboxamide scaffold.[6][7]

BAY 61-3606 utilizes an imidazo[1,2-c]pyrimidine core.[8]

Comparison Table:

FeatureThis compound DerivativesAminopyrimidine/Aminopyridine Derivatives
Core Scaffold Benzoic acidPyrimidine or Pyridine
Key Interaction Amide group derived from the carboxylic acid often interacts with the kinase hinge. The methylsulfonyl group can form additional interactions.The nitrogen atoms of the pyrimidine or pyridine ring form canonical hydrogen bonds with the kinase hinge region.
Synthetic Accessibility Readily available and can be functionalized through standard amide coupling reactions.A wide variety of substituted aminopyrimidines and aminopyridines are commercially available or can be synthesized through established routes.
Modularity The amino group provides a convenient handle for introducing diverse substituents to explore the solvent-exposed region of the ATP-binding site.The amino groups at various positions on the ring serve as attachment points for side chains that modulate potency, selectivity, and physicochemical properties.
Contribution to Physicochemical Properties The methylsulfonyl group can improve solubility and metabolic stability.The heterocyclic core generally contributes to good "drug-like" properties.
Pyrazolopyrimidine Scaffolds

The pyrazolopyrimidine scaffold is another important heterocyclic system used in the design of kinase inhibitors. It also acts as a hinge-binder, similar to the aminopyrimidine core.[9]

Performance Data of Syk Inhibitors with Different Building Blocks:

InhibitorCore Scaffold/Key Building BlockTargetIC50 (nM)Reference
R406 (active metabolite of Fostamatinib) 2,4-DiaminopyrimidineSyk41[6]
P505-15 (PRT062607) 2,4-Diaminopyrimidine-5-carboxamideSyk1[6]
BAY 61-3606 Imidazo[1,2-c]pyrimidineSyk7.5 (Ki)[8]
Compound with this compound fragment (Structure not publicly disclosed as a named inhibitor)Syk(Data not publicly available for a specific named inhibitor)

Note: Direct comparison of IC50 values should be done with caution as assay conditions can vary between studies.

Experimental Protocols

General Synthesis of Amide Derivatives from this compound

A common synthetic route to utilize this compound involves the activation of the carboxylic acid followed by coupling with a desired amine.

cluster_synthesis Amide Synthesis Workflow start This compound activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDC) start->activation Activating Agent coupling Amide Bond Formation activation->coupling product Target Amide Derivative coupling->product amine Primary or Secondary Amine amine->coupling Base (e.g., DIPEA)

Caption: General workflow for the synthesis of amide derivatives.

Detailed Protocol:

  • Activation: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for several hours to overnight.

  • Work-up and Purification: Upon completion, the reaction is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by flash column chromatography or recrystallization to yield the final amide derivative.

Syk Kinase Inhibition Assay

The inhibitory activity of compounds against Syk kinase is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate peptide.[10]

cluster_assay Syk Kinase Inhibition Assay Workflow start Incubate Syk Enzyme with Test Compound reaction Initiate Kinase Reaction (Add Substrate and ATP) start->reaction stop Stop Reaction (Add ADP-Glo™ Reagent) reaction->stop detection Measure Luminescence stop->detection analysis Calculate IC50 detection->analysis

Caption: Workflow for a typical Syk kinase inhibition assay.

Detailed Protocol (Adapted from Promega's ADP-Glo™ Kinase Assay): [10][11]

  • Reaction Setup: In a 384-well plate, add the Syk enzyme, the test compound at various concentrations, and a kinase buffer.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase reaction. Incubate for 30 minutes.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The choice of building block significantly influences the Structure-Activity Relationship (SAR) of the resulting inhibitors.

cluster_sar SAR Considerations for Syk Inhibitors BuildingBlock Building Block Selection HingeBinding Hinge Binding Motif BuildingBlock->HingeBinding SolventFront Solvent-Exposed Region Interaction BuildingBlock->SolventFront Physicochem Physicochemical Properties BuildingBlock->Physicochem Potency Potency (IC50) HingeBinding->Potency SolventFront->Potency Selectivity Selectivity SolventFront->Selectivity PK_PD Pharmacokinetics/ Pharmacodynamics Physicochem->PK_PD Potency->PK_PD Selectivity->PK_PD

References

Performance Benchmark: 3-Amino-5-(methylsulfonyl)benzoic Acid Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 3-Amino-5-(methylsulfonyl)benzoic acid scaffold, a versatile building block in medicinal chemistry, against other established scaffolds in the context of kinase inhibitor development. Due to the limited availability of direct, publicly accessible quantitative performance data for the this compound scaffold itself, this guide will focus on the broader class of sulfonamide-containing aminobenzoic acid derivatives and compare their performance with other prominent kinase inhibitor scaffolds. The information presented is collated from various scientific publications and aims to provide a valuable resource for researchers engaged in the design and development of novel kinase inhibitors.

Introduction to this compound Scaffolds

The this compound scaffold belongs to the class of aminobenzoic acids, which are widely recognized for their utility as versatile starting materials in the synthesis of pharmaceuticals. The presence of an amino group, a carboxylic acid, and a sulfonyl group provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The sulfonamide moiety, in particular, is a key feature in many approved and investigational drugs, known for its ability to form crucial hydrogen bond interactions with protein targets. This scaffold is of significant interest in the development of inhibitors for various protein kinases, which are critical targets in oncology, immunology, and other therapeutic areas.

Comparative Performance Data

Table 1: Performance of Sulfonamide-Containing Scaffolds Against Key Kinase Targets
Kinase TargetScaffold ClassCompound ExampleIC50 (nM)Reference
VEGFR-2 BenzenesulfonamideN/A23.1[1]
Benzo[g]quinazolin-benzenesulfonamideCompound 9640[2]
Sulfonamide-piperidineCompound 1578.7[3][4]
EGFR Quinazolinone-benzenesulfonamideCompound 7b96[5]
Sulfonamide-piperidineCompound 3a170[3][4]
Pyrrolopyrimidine-basedAvitinib (mutant EGFR)0.18[6]
QuinazolineGefitinib (wt EGFR)37[7]
p38 MAPK PyridinylimidazoleSB203580300-500[4]
N/APamapimod14[8]
N/ASB 20219050[8]

Note: The data presented is for representative compounds from the cited literature and is intended to provide a general performance benchmark. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

The evaluation of kinase inhibitor performance relies on a standardized set of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, converting ATP to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used to generate a luminescent signal. The intensity of the light is proportional to the ADP concentration and, therefore, the kinase activity.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (inhibitor) in a suitable buffer.

    • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Biophysical Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule (analyte) to a protein target (ligand) immobilized on a sensor chip.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as the analyte binds to the immobilized ligand. This allows for the real-time monitoring of the association and dissociation phases of the interaction.

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the kinase solution over the activated surface to covalently couple the protein to the chip.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Interaction:

    • Inject a series of concentrations of the test compound (analyte) over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time to record the association phase.

    • Inject running buffer to monitor the dissociation of the compound from the kinase.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Biophysical Binding Assay: Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat change associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (kinase) in a sample cell. The heat released or absorbed upon binding is measured.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the kinase and the inhibitor in the same buffer to minimize heat of dilution effects.

    • Degas the solutions to remove any dissolved air bubbles.

  • Titration:

    • Load the inhibitor solution into the injection syringe and the kinase solution into the sample cell of the ITC instrument.

    • Perform a series of small injections of the inhibitor into the kinase solution while stirring.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of inhibitor to kinase.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Binding & Dimerization Autophosphorylation Autophosphorylation RTK->Autophosphorylation Adaptor Proteins Adaptor Proteins Autophosphorylation->Adaptor Proteins PI3K PI3K Autophosphorylation->PI3K RAS RAS Adaptor Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Inhibitor Kinase Inhibitor (e.g., containing 3-Amino-5- (methylsulfonyl)benzoic acid scaffold) Inhibitor->RTK Inhibition

Caption: A simplified signaling pathway of a Receptor Tyrosine Kinase (RTK).

Experimental Workflow

G Start Start Compound Synthesis Synthesis of 3-Amino-5-(methylsulfonyl)benzoic acid derivatives Start->Compound Synthesis Biochemical Assay Biochemical Kinase Assay (e.g., ADP-Glo) Determine IC50 Compound Synthesis->Biochemical Assay Biophysical Assay Biophysical Binding Assay (e.g., SPR, ITC) Determine Kd, ka, kd Biochemical Assay->Biophysical Assay Hit Confirmation Cell-based Assay Cell-based Assays (e.g., Proliferation, Apoptosis) Biophysical Assay->Cell-based Assay Lead Optimization Lead Optimization (SAR studies) Cell-based Assay->Lead Optimization In vitro efficacy Lead Optimization->Compound Synthesis Iterative Improvement End End Lead Optimization->End G Kinase Inhibitor Scaffolds Kinase Inhibitor Scaffolds Aminobenzoic Acid Scaffolds Aminobenzoic Acid Scaffolds Kinase Inhibitor Scaffolds->Aminobenzoic Acid Scaffolds Other Heterocyclic Scaffolds Other Heterocyclic Scaffolds Kinase Inhibitor Scaffolds->Other Heterocyclic Scaffolds This compound This compound Aminobenzoic Acid Scaffolds->this compound Quinazoline Quinazoline Other Heterocyclic Scaffolds->Quinazoline Pyridinylimidazole Pyridinylimidazole Other Heterocyclic Scaffolds->Pyridinylimidazole Indole Indole Other Heterocyclic Scaffolds->Indole

References

Establishing Purity Standards for 3-Amino-5-(methylsulfonyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing purity standards for 3-Amino-5-(methylsulfonyl)benzoic acid, a key building block in pharmaceutical synthesis. Recognizing the absence of official pharmacopeial monographs for this specific compound, this document synthesizes information from commercially available products, data on structurally similar compounds, and general principles of analytical chemistry to propose a robust quality control strategy. We present a comparative analysis with relevant alternatives, detailed experimental protocols for purity assessment, and a logical workflow for setting in-house standards.

Comparative Purity Analysis

While specific regulatory standards for this compound are not publicly available, a comparison with related compounds and common commercial-grade purities provides a benchmark for establishing in-house specifications.

Table 1: Comparison of Purity Standards for this compound and Alternatives

CompoundCommercial PurityKey Analytical Techniques for PurityPotential Impurities
This compound ≥ 95%[1][2]HPLC-UV, qNMR, LC-MSStarting materials (e.g., 3-nitro-5-(methylsulfonyl)benzoic acid), reaction byproducts, residual solvents.
3-Aminobenzoic acid≥ 98%HPLC, Titration, NMR[3]Isomers (2- and 4-aminobenzoic acid), residual starting materials from synthesis (e.g., 3-nitrobenzoic acid).[4]
Sulfanilic acid (4-Aminobenzenesulfonic acid)≥ 99%Titration, HPLCAniline, polysulfonated anilines, isomers (e.g., orthanilic acid, metanilic acid).[5]

Potential Impurity Profile

The impurity profile of this compound is largely dependent on its synthetic route. A common pathway involves the reduction of a nitro group, suggesting the following potential impurities[6]:

  • Starting Material: 3-nitro-5-(methylsulfonyl)benzoic acid

  • Intermediates: Incompletely reduced intermediates.

  • Byproducts: Compounds arising from side reactions during the sulfonation or reduction steps.

  • Residual Solvents: Solvents used in synthesis and purification.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are crucial for identifying potential degradation products and ensuring the stability-indicating nature of analytical methods.[7][8][9]

Experimental Protocols for Purity Determination

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive assessment of the purity of this compound.

3.1. High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

This method is suitable for quantifying the main component and detecting impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a common wavelength for aromatic compounds is around 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Quantification: Purity is determined by area normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a reference standard should be used for external or internal calibration.

3.2. Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assay

qNMR is an absolute quantification method that does not require a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Calculation: The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard, taking into account the molar masses and the number of protons for each signal.

3.3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Methodology: The separation is performed using an HPLC method similar to the one described for purity analysis. The mass spectrometer provides mass-to-charge ratio (m/z) information for the parent ion of each impurity and its fragmentation pattern.

  • Analysis: The fragmentation patterns can be used to elucidate the structures of the impurities.[10]

Visualizing Workflows and Logical Relationships

Diagram 1: Experimental Workflow for Purity Assessment

G Experimental Workflow for Purity Assessment of this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Weigh Sample and Internal Standard Dissolve Dissolve in Appropriate Solvent Sample->Dissolve HPLC HPLC-UV Analysis Dissolve->HPLC qNMR qNMR Analysis Dissolve->qNMR LCMS LC-MS Analysis Dissolve->LCMS Purity_Calc Purity Calculation HPLC->Purity_Calc qNMR->Purity_Calc Impurity_ID Impurity Identification LCMS->Impurity_ID Report Generate Certificate of Analysis Purity_Calc->Report Impurity_ID->Report

Caption: Workflow for the comprehensive purity analysis of this compound.

Diagram 2: Logical Flow for Establishing In-House Purity Standards

G Logical Flow for Establishing In-House Purity Standards cluster_0 Information Gathering cluster_1 Method Development and Validation cluster_2 Standard Setting ReviewLit Review Literature and Supplier Data Set_Spec Set Specifications for Purity and Impurities ReviewLit->Set_Spec ID_Analogs Identify Structurally Similar Compounds ID_Analogs->Set_Spec Assess_Syn Assess Synthetic Route for Potential Impurities Forced_Deg Perform Forced Degradation Studies Assess_Syn->Forced_Deg Dev_Methods Develop Analytical Methods (HPLC, qNMR, MS) Val_Methods Validate Methods (ICH Guidelines) Dev_Methods->Val_Methods Forced_Deg->Set_Spec Define_Accept Define Acceptance Criteria Set_Spec->Define_Accept Doc_Protocol Document Standard Operating Procedures Define_Accept->Doc_Protocol Val_methods Val_methods Val_methods->Set_Spec

Caption: A logical process for the establishment of in-house purity standards for a new chemical entity.

Conclusion

Establishing robust purity standards for this compound is essential for ensuring the quality and consistency of its use in research and drug development. By employing a multi-faceted analytical approach and a logical framework for setting specifications, researchers can confidently assess the purity of this important chemical intermediate. The methodologies and comparative data presented in this guide offer a solid foundation for developing a comprehensive quality control strategy.

References

Comparative Docking Analysis of 3-Amino-5-(methylsulfonyl)benzoic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the binding affinities of 3-Amino-5-(methylsulfonyl)benzoic acid derivatives against various protein targets, supported by experimental data from published studies. Detailed methodologies for computational docking and visualizations of the experimental workflow are provided to ensure reproducibility and deeper understanding.

The exploration of small molecules as therapeutic agents is a cornerstone of modern drug discovery. Derivatives of 3-aminobenzoic acid, including those with a methylsulfonyl group, represent a class of compounds with significant potential for interacting with various biological targets. Molecular docking is a crucial in-silico technique that predicts the preferred orientation of a molecule when bound to a receptor, providing insights into binding affinity and interaction mechanisms. This information is invaluable for prioritizing candidates for synthesis and further biological evaluation.

Data Presentation: Comparative Binding Affinities

Compound IDLinker MoietyDocking Score (ΔG, kcal/mol)Predicted Activity
2A Glycine-6.322Moderate
2B Beta-Alanine-6.953Good
2C Gamma-Aminobutyric Acid (GABA)-7.011Good
2D 6-Aminohexanoic Acid-7.635High
2E p-Aminobenzoic Acid-9.460Very High
SAHA (Reference Drug)-5.375Active

Data sourced from a molecular docking study on HDAC8 (PDB ID: 1T69). A lower docking score (more negative ΔG) indicates a higher predicted binding affinity.[1]

Another study on aminobenzoic acid derivatives as cholinesterase inhibitors provides further comparative data against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), targets relevant to Alzheimer's disease.[2]

Compound IDTarget EnzymeBinding Energy (ΔG, kcal/mol)IC50 (µM)
5b AChE-9.541.66 ± 0.03
2c BChE-5.532.67 ± 0.05

Data from a study on aminobenzoic acid derivatives as cholinesterase inhibitors.[2]

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a generalized yet detailed methodology for performing comparative molecular docking studies, based on common practices in the field.

1. Preparation of the Receptor Protein:

  • Acquisition: The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Preparation: The protein structure is prepared using software such as Schrödinger's Protein Preparation Wizard or AutoDock Tools. This involves:

    • Removing water molecules and any co-crystallized ligands or ions not essential for the interaction.

    • Adding hydrogen atoms and assigning correct bond orders.

    • Optimizing hydrogen bond networks.

    • Performing a constrained energy minimization to relieve any steric clashes.

2. Ligand Preparation:

  • Structure Generation: The 3D structures of the this compound derivatives and any reference compounds are built using a molecular builder like ChemDraw or Maestro.

  • Energy Minimization: The ligands are subjected to energy minimization using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy conformation.

  • Ionization and Tautomeric States: The likely ionization and tautomeric states of the ligands at physiological pH (e.g., 7.4) are generated.

3. Grid Generation:

  • A receptor grid is defined around the active site of the target protein.

  • If the binding site is known, the grid box is centered on the co-crystallized ligand or key active site residues.

  • If the binding site is unknown, a "blind docking" approach can be used with a grid box encompassing the entire protein surface.

4. Molecular Docking Simulation:

  • Docking is performed using software like AutoDock Vina, GLIDE (Schrödinger), or GOLD.

  • The prepared ligands are docked into the defined receptor grid.

  • The docking algorithm samples a wide range of ligand conformations and orientations within the active site.

  • A scoring function is used to estimate the binding affinity (e.g., docking score, binding energy in kcal/mol) for each generated pose.

5. Analysis of Results:

  • The docking poses are ranked based on their scores. The pose with the most negative binding energy is typically considered the most favorable.

  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the top-ranked poses and the receptor are visualized and analyzed.

  • The results for the derivative compounds are compared against each other and against the reference compound to determine relative binding affinities and predict potential activity.

Visualizations

The following diagrams illustrate the typical workflows and logical relationships in a comparative docking study.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor Structure (e.g., from PDB) ReceptorPrep 3. Prepare Receptor (Add Hydrogens, Remove Water) PDB->ReceptorPrep LigandBuild 2. Build/Obtain Ligand Structures LigandPrep 4. Prepare Ligands (Energy Minimization) LigandBuild->LigandPrep GridGen 5. Define Binding Site & Generate Grid ReceptorPrep->GridGen LigandPrep->GridGen DockingRun 6. Run Docking Simulation GridGen->DockingRun Scoring 7. Score & Rank Poses DockingRun->Scoring Interaction 8. Analyze Binding Interactions Scoring->Interaction Comparison 9. Compare Derivatives & Reference Interaction->Comparison

Caption: A typical workflow for a comparative molecular docking study.

logical_relationship Ligand Ligand Properties (Structure, Flexibility) DockingPose Predicted Binding Pose Ligand->DockingPose Receptor Receptor Properties (Active Site Geometry) Receptor->DockingPose Algorithm Docking Algorithm (Search Method) Algorithm->DockingPose ScoringFunc Scoring Function BindingAffinity Predicted Binding Affinity (Docking Score) ScoringFunc->BindingAffinity DockingPose->ScoringFunc Result Comparative Analysis BindingAffinity->Result

Caption: Key factors influencing the outcome of a molecular docking simulation.

References

Safety Operating Guide

Proper Disposal of 3-Amino-5-(methylsulfonyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-5-(methylsulfonyl)benzoic acid (CAS No. 151104-75-5).

Immediate Safety and Handling Precautions:

Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Operations involving the solid material should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Chemical and Physical Properties:

A summary of the key quantitative data for this compound is provided below for quick reference.

PropertyValue
CAS Number 151104-75-5[1][2][3]
Molecular Formula C₈H₉NO₄S[2]
Molecular Weight 215.23 g/mol [2]
Purity Min. 95%[2]
Physical Form Solid[4]

Step-by-Step Disposal Procedure:

The disposal of this compound must adhere to all applicable federal, state, and local regulations. The following is a general procedural outline based on best practices for chemical waste disposal.

1. Waste Identification and Segregation:

  • Identify the waste as a non-halogenated aromatic organic compound.

  • Do not mix this compound waste with other waste streams, particularly halogenated solvents or heavy metals, to avoid complex and costly disposal procedures.[5]

  • Keep the waste in its original or a compatible, properly labeled container.[5]

2. Containerization and Labeling:

  • Use a chemically resistant, sealable container for waste collection.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate quantity of the waste.

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the storage area has secondary containment to prevent spills from reaching the environment.

4. Professional Disposal:

  • The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[5][6][7] These companies can provide for the incineration of the chemical in a permitted facility.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the chemical waste. They will have established procedures and contracts with certified waste handlers.

  • Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [5][7][8] Discharge into the environment must be avoided.[5]

Experimental Protocols:

Disposal Workflow Diagram:

The logical workflow for the proper disposal of this compound is illustrated below.

A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from other chemical waste streams B->C D Place in a labeled, sealed, compatible waste container C->D E Store in designated hazardous waste area D->E F Contact Institutional EHS for waste pickup E->F G Professional Disposal (e.g., Incineration) F->G H End: Proper Disposal Complete G->H

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within their research environment. Always consult your institution's specific safety data sheets (SDS) and EHS guidelines for the most accurate and compliant disposal information.

References

Essential Safety and Operational Guidance for Handling 3-Amino-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 3-Amino-5-(methylsulfonyl)benzoic acid. Adherence to these procedural guidelines is critical for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

Effective protection against potential hazards associated with this compound requires the correct use of personal protective equipment. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionSkin and Body ProtectionRespiratory Protection
Routine Handling (Weighing, Transferring) Safety glasses with side shields or goggles.[1]Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2]Work in a well-ventilated area. A NIOSH/MSHA-approved respirator is recommended if dust is generated or if irritation is experienced.[1]
Solution Preparation Chemical safety goggles.[3]Chemical-resistant gloves and a lab coat.Use a chemical fume hood to avoid inhalation of vapors or aerosols.[2]
Spill Cleanup Chemical safety goggles.[3]Chemical-resistant gloves, protective clothing, and impervious boots.[2]For significant spills, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is necessary.[3]
Firefighting Full-face self-contained breathing apparatus (SCBA).Full protective gear.[1][2]Full-face self-contained breathing apparatus (SCBA).[1][2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.

2.1. Pre-Handling Preparations

  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1][4]

  • Designate a Work Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood or a well-ventilated space, to control dust and vapor.[2][5]

  • Assemble PPE: Ensure all required PPE is readily available and in good condition.

  • Prepare for Spills: Have a spill kit accessible that is appropriate for solid chemical cleanup.

2.2. Handling the Compound

  • Don PPE: Put on the appropriate PPE as outlined in the table above.

  • Minimize Dust Generation: When transferring the solid, use techniques that minimize the creation of dust. Avoid pouring the powder from a height.[1]

  • Weighing: If possible, weigh the compound in a ventilated balance enclosure.

  • Solution Preparation: Add the solid to the solvent slowly. Stir gently to avoid splashing.

  • Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[1] Clean all contaminated surfaces.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation and Collection

  • Chemical Waste: All waste containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.[5][6] The container must be compatible with the chemical.[6]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should also be disposed of as hazardous waste.

3.2. Disposal Procedure

  • Licensed Disposal Service: Chemical waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5][7]

  • Do Not Dispose in General Trash or Drains: Do not dispose of this compound in the general trash or pour it down the drain.[6][8]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may include recycling or landfill disposal after being punctured to prevent reuse.[5][7]

Emergency Procedures

4.1. Spills

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the powder.[1]

  • Cleanup: Wearing appropriate PPE, carefully sweep or vacuum the spilled material and place it in a sealed container for disposal.[1][3] Avoid generating dust.[1] Clean the spill area thoroughly.[1]

4.2. First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE Weighing Weighing in Ventilated Enclosure DonPPE->Weighing Transfer Transferring Solid Weighing->Transfer Dissolving Preparing Solution in Fume Hood Transfer->Dissolving Decontaminate Decontaminate Work Area Dissolving->Decontaminate WasteCollection Collect Waste in Labeled Container Decontaminate->WasteCollection Disposal Dispose via Licensed Service WasteCollection->Disposal Spill Spill Occurs Spill->Decontaminate After Cleanup FirstAid First Aid Administered Spill->FirstAid If Exposed FirstAid->ReviewSDS Seek Medical Attention & Review SDS

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。